N-Stearoyl-seryl-proline ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
131476-72-7 |
|---|---|
Molecular Formula |
C28H52N2O5 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H52N2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(32)29-24(23-31)27(33)30-22-19-20-25(30)28(34)35-4-2/h24-25,31H,3-23H2,1-2H3,(H,29,32)/t24-,25+/m1/s1 |
InChI Key |
FMBHIUOTBZTPCY-RPBOFIJWSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N1CCC[C@H]1C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
Other CAS No. |
131476-72-7 |
Synonyms |
N-stearoyl-Ser-Pro-OEt N-stearoyl-seryl-proline ethyl ester N-stearoyl-seryl-proline ethyl ester, L-Ser,L-Pro-isome |
Origin of Product |
United States |
Foundational & Exploratory
N-Stearoyl-seryl-proline Ethyl Ester: A Technical Guide to its Inferred Mechanism of Action in Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid that, based on its structural characteristics and the known functions of its constituent parts, is hypothesized to act as a pseudoceramide, playing a significant role in the restoration and maintenance of the skin's barrier function. This technical guide synthesizes the available scientific information on related N-acyl amino acids, seryl-proline dipeptides, and pseudoceramides to propose a detailed mechanism of action for this compound. It is inferred that this molecule integrates into the lipid lamellae of the stratum corneum, enhances ceramide synthesis, and potentially modulates signaling pathways that are crucial for epidermal homeostasis. This document provides a comprehensive overview of its physicochemical properties, a proposed mechanism of action, and relevant experimental protocols to facilitate further research and development.
Introduction
The integrity of the stratum corneum (SC), the outermost layer of the epidermis, is paramount for protecting the body against external insults and preventing excessive water loss. This barrier function is primarily attributed to the unique "brick and mortar" structure of the SC, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). Ceramides are the predominant lipid class in this matrix, and their composition and organization are critical for barrier competence. Deficiencies or alterations in ceramide content are associated with various skin conditions, including atopic dermatitis and psoriasis.
This compound is a synthetic molecule that combines a lipophilic stearoyl tail with a hydrophilic dipeptide headgroup composed of serine and proline. This amphipathic structure is analogous to naturally occurring ceramides, suggesting its potential as a "pseudoceramide" to supplement or enhance the skin's natural barrier. This guide will explore the inferred mechanism of action of this compound, drawing upon evidence from structurally and functionally similar compounds.
Physicochemical Properties
The physicochemical properties of this compound and its analogues are crucial for its interaction with the skin. The long stearoyl chain confers high lipophilicity, facilitating its partitioning into the lipid-rich stratum corneum.
| Property | This compound | N-Benzyl-L-proline ethyl ester |
| Molecular Formula | C₂₈H₅₂N₂O₅ | C₁₄H₁₉NO₂ |
| Molecular Weight | 496.72 g/mol | 233.31 g/mol [1][2] |
| LogP (calculated) | ~5.8 | 2.6[2] |
| Hydrogen Bond Donors | 2 | 0 |
| Hydrogen Bond Acceptors | 5 | 2 |
| Form | Not specified | Liquid[1] |
| Solubility | Insoluble in water, soluble in nonpolar solvents | Not specified |
Inferred Mechanism of Action
The proposed mechanism of action for this compound is multifaceted, primarily revolving around its role as a pseudoceramide that reinforces the skin barrier and potentially stimulates endogenous ceramide production.
Integration into the Stratum Corneum Lipid Lamellae
Due to its ceramide-like structure, this compound is expected to intercalate into the lipid bilayers of the stratum corneum. The N-stearoyl group, an 18-carbon saturated fatty acid chain, can align with the acyl chains of endogenous ceramides and other lipids, while the seryl-proline ethyl ester headgroup can interact with the polar headgroups of surrounding lipids. This integration is hypothesized to improve the packing and organization of the lipid lamellae, thereby enhancing the barrier function and reducing transepidermal water loss (TEWL). Studies on other pseudoceramides have shown their ability to interact with and order the stratum corneum lipids.[3][4]
Stimulation of Endogenous Ceramide Synthesis
The components of this compound may also act as precursors or signaling molecules to stimulate the synthesis of native ceramides in the epidermis.
-
N-Stearoyl Moiety: The stearoyl group can be released through enzymatic cleavage and serve as a substrate for ceramide synthases (CerS). CerS are a family of enzymes responsible for acylating sphingoid bases to form ceramides. Specifically, CerS1 and CerS4 utilize stearoyl-CoA for the synthesis of C18-ceramides, which are important for skin barrier integrity.[5][6]
-
Seryl-Proline Dipeptide: The seryl-proline dipeptide, upon release, may influence cellular signaling pathways in keratinocytes. Proline is a key component of collagen and contributes to skin hydration.[7] Dipeptides like prolyl-hydroxyproline have been shown to stimulate hyaluronic acid synthesis and cell proliferation in dermal fibroblasts.[8][9] It is plausible that the seryl-proline dipeptide could have similar signaling roles in epidermal cells, promoting differentiation and the expression of genes involved in barrier formation.
Signaling Pathway Modulation
The seryl-proline moiety could potentially modulate intracellular signaling pathways that regulate epidermal homeostasis. For instance, dipeptides have been shown to influence pathways involving STAT3 and MAPK/ERK, which are implicated in cell proliferation and differentiation.[10] By promoting keratinocyte differentiation, this compound could indirectly enhance the production of barrier components.
Experimental Protocols
Direct experimental data on this compound is limited. Therefore, this section details established protocols for evaluating the efficacy of pseudoceramides and other skin barrier-enhancing compounds.
In Vitro Skin Permeation Studies
-
Objective: To assess the penetration and permeation of the test compound through the stratum corneum.
-
Methodology:
-
Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell.[11][12] The skin can be full-thickness, dermatomed, or separated epidermis.
-
Dosing: A defined amount of the formulation containing this compound is applied to the surface of the stratum corneum.
-
Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C.
-
Sampling: Samples are collected from the receptor fluid at predetermined time points and analyzed for the presence of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Permeation parameters such as flux, permeability coefficient, and lag time are calculated.
-
Keratinocyte Cell Culture Assays
-
Objective: To evaluate the effect of the compound on keratinocyte proliferation, differentiation, and ceramide synthesis.
-
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Proliferation Assay: Cell viability and proliferation can be assessed using assays such as MTT or BrdU incorporation.
-
Differentiation Markers: The expression of differentiation markers (e.g., involucrin, loricrin, filaggrin) is quantified by qPCR or Western blotting.
-
Lipid Analysis: Cellular lipids are extracted and analyzed by LC-MS/MS to quantify changes in ceramide levels and profile.
-
Reconstructed Human Epidermis (RHE) Model Studies
-
Objective: To assess the effect of the compound on barrier function in a 3D skin model that mimics the human epidermis.
-
Methodology:
-
Model: Commercially available RHE models are used.
-
Treatment: The test formulation is applied topically to the RHE.
-
Barrier Function Assessment: Transepidermal electrical resistance (TEER) is measured to assess barrier integrity. TEWL can also be measured.
-
Histology and Immunohistochemistry: Tissue sections are analyzed for morphological changes and expression of barrier-related proteins.
-
Lipid Analysis: Lipids are extracted from the RHE for ceramide profiling.
-
Visualizations
Signaling Pathways
Caption: Inferred mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet available, a compelling hypothesis can be constructed based on the known properties of its constituent parts and related pseudoceramide molecules. It is proposed that this lipoamino acid acts as a ceramide analogue to physically reinforce the stratum corneum lipid barrier, while its metabolic byproducts, the stearoyl group and the seryl-proline dipeptide, may serve as substrates and signaling molecules to stimulate endogenous ceramide synthesis and promote epidermal health. The experimental protocols outlined in this guide provide a framework for future research to validate this inferred mechanism and to fully elucidate the potential of this compound as a therapeutic agent for skin barrier dysfunction. Further investigation into its interaction with ceramide-metabolizing enzymes and its influence on gene expression in keratinocytes will be crucial for its development in dermatological and cosmetic applications.
References
- 1. N-Benzyl- L -proline ethyl ester 97 955-40-8 [sigmaaldrich.com]
- 2. N-Benzyl-L-proline ethyl ester | C14H19NO2 | CID 688177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. permegear.com [permegear.com]
In Vitro Effects of N-Stearoyl Dipeptide Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-stearoyl dipeptide esters are a class of lipoamino acids, molecules that conjugate a fatty acid (stearic acid) with a dipeptide ester. This combination of a lipophilic tail and a peptide backbone imparts unique physicochemical properties, leading to a range of interesting in vitro biological activities. These compounds have garnered attention for their potential applications in drug delivery, materials science, and as bioactive agents themselves. Their ability to self-assemble into various nanostructures further enhances their potential in biomedical applications. This technical guide provides a comprehensive overview of the reported in vitro effects of N-stearoyl dipeptide esters and related N-acyl dipeptides, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Enhancement of Tissue-Type Plasminogen Activator (t-PA) Release
Certain N-stearoyl dipeptide esters have been shown to significantly enhance the release of tissue-type plasminogen activator (t-PA) from cultured cells. t-PA is a crucial enzyme involved in fibrinolysis, the process of breaking down blood clots. Compounds that can stimulate t-PA release are of therapeutic interest for thrombotic disorders.
Quantitative Data: t-PA Release
| Compound | Cell Line | Concentration | Effect on t-PA Release | Hemolytic Activity | Reference |
| N-stearoyl-L-Ser-L-Pro-OH (FK-5) | Melanoma (Bowes) | Not specified | Greatest effect among tested N-acyl dipeptides | Strong | [1] |
| N-stearoyl-D-Ser-L-Pro-OH (FK-8) | Melanoma (Bowes) | Not specified | Enhanced t-PA release | Strong | [1] |
| N-stearoyl-D-Ser-L-Pro-OEt (FK-10) | Melanoma (Bowes) | Not specified | Enhanced t-PA release | No hemolysis | [1] |
| N-palmitoyl-L-Ser-L-Pro-OH (FK-4) | Not specified in vitro | Not specified | Markedly enhanced t-PA release (in rats) | Not specified | [1] |
Data is presented as described in the source. Specific concentrations and quantitative fold-increases for the in vitro assays were not detailed in the abstract.
Experimental Protocol: In Vitro t-PA Release Assay
While the specific protocol for the N-stearoyl dipeptide esters was not detailed in the provided search results, a general protocol for assessing t-PA release from cultured cells is as follows:
-
Cell Culture: Human melanoma (Bowes) cells, which are known to secrete t-PA, are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in multi-well plates until they reach a confluent monolayer.
-
Compound Treatment: The N-stearoyl dipeptide esters are dissolved in a suitable vehicle (e.g., DMSO) and then diluted in serum-free culture medium to the desired final concentrations. The cell monolayers are washed with phosphate-buffered saline (PBS) and then incubated with the compound-containing medium for a specified period (e.g., 24 hours). A vehicle control is run in parallel.
-
Sample Collection: After incubation, the conditioned medium is collected from each well.
-
t-PA Quantification: The concentration of t-PA in the conditioned medium is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for human t-PA. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The amount of t-PA released is normalized to the total cellular protein content in each well. The results are typically expressed as a fold-increase in t-PA release compared to the vehicle control.
Logical Workflow for Screening N-Stearoyl Dipeptide Esters for t-PA Release
Caption: Workflow for identifying potent and non-hemolytic N-stearoyl dipeptide esters that enhance t-PA release.
Antioxidant Activity
While specific studies on the antioxidant properties of N-stearoyl dipeptide esters are not prevalent in the initial search results, the broader class of N-acyl dipeptides and related compounds, particularly those containing histidine (carnosine derivatives), have demonstrated significant antioxidant effects. The stearoyl group, being a lipophilic moiety, can influence the interaction of these dipeptides with lipid membranes, potentially localizing their antioxidant activity to sites of lipid peroxidation.
Quantitative Data: Antioxidant Activity of Related Dipeptide Derivatives
| Compound | Assay | Concentration Range | Key Findings | Reference |
| (S)-trolox-L-carnosine (STC) | DPPH Radical Scavenging | 0.025–0.100 mM | More effective than trolox and carnosine at lower concentrations. | |
| (R)-trolox-L-carnosine (RTC) | DPPH Radical Scavenging | 0.025–0.100 mM | More effective than trolox and carnosine at lower concentrations. | |
| Carnosine | DPPH Radical Scavenging | 0.025–0.150 mM | Did not demonstrate an ability to interact with DPPH. | |
| STC and RTC | Fe2+-induced Lipoprotein Oxidation | Not specified | More successful in protecting lipoproteins than carnosine and trolox. | |
| Carnosine | Oxidative Hemolysis of RBCs | Not specified | More efficient in suppressing oxidative hemolysis than STC, RTC, and trolox. |
Experimental Protocols: Antioxidant Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Reaction Mixture: The N-stearoyl dipeptide ester is dissolved (e.g., in ethanol) to prepare a stock solution, from which serial dilutions are made. An aliquot of each dilution is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Induction of Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion, lipoprotein suspension, or tissue homogenate) is incubated with a pro-oxidant (e.g., Fe2+) in the presence and absence of the N-stearoyl dipeptide ester.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture.
-
Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 10-15 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the pink adduct is measured at 532 nm.
-
Data Analysis: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the N-stearoyl dipeptide ester to that of the control (pro-oxidant alone).
Signaling Pathway: Postulated Mechanism of Antioxidant Action
Caption: Postulated antioxidant mechanism of N-stearoyl dipeptide esters, involving direct ROS scavenging and inhibition of lipid peroxidation.
Cell Viability and Cytotoxicity
The effect of N-stearoyl dipeptide esters on cell viability is a critical parameter for evaluating their potential as therapeutic agents. Assays such as the MTT assay are commonly used to assess metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cells of a chosen line are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The N-stearoyl dipeptide esters are dissolved in a suitable solvent and diluted in culture medium to various concentrations. The cells are then treated with these solutions for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is then incubated at 37°C for a period that allows for the formation of formazan crystals (usually 2-4 hours).
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.
Experimental Workflow: Cell Viability Assessment
Caption: Step-by-step workflow for determining the effect of N-stearoyl dipeptide esters on cell viability using the MTT assay.
Conclusion
N-stearoyl dipeptide esters represent a versatile class of molecules with demonstrable in vitro biological activities. The available data highlights their potential to modulate fibrinolysis through the enhancement of t-PA release. While direct evidence for the antioxidant and cytotoxic effects of N-stearoyl derivatives is still emerging, studies on structurally related N-acyl dipeptides suggest that these are promising areas for future investigation. The lipophilic stearoyl chain is likely to play a crucial role in the cellular uptake, membrane interaction, and overall biological profile of these compounds. The experimental protocols and workflows detailed in this guide provide a framework for the continued in vitro evaluation of N-stearoyl dipeptide esters, which will be essential for elucidating their mechanisms of action and advancing their potential therapeutic applications. Further research is warranted to expand the quantitative dataset on a wider range of in vitro effects, including anti-inflammatory and anti-proliferative activities, to fully characterize the biomedical potential of this intriguing class of compounds.
References
An In-depth Technical Guide to N-Stearoyl-seryl-proline ethyl ester (CAS 131476-72-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological activity, and experimental protocols related to N-Stearoyl-seryl-proline ethyl ester, a lipoamino acid derivative with potential applications in drug development.
Core Compound Properties
This compound is a synthetic molecule composed of stearic acid, a saturated fatty acid, linked to a dipeptide core of serine and proline, with the C-terminus of proline being ethylated.[1] This structure imparts specific physicochemical characteristics crucial for its biological interactions.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. The high lipophilicity, indicated by the XLogP3 value, suggests excellent membrane permeability, a desirable trait for drug candidates.
| Property | Value | Source |
| CAS Number | 131476-72-7 | [1] |
| Molecular Formula | C₂₈H₅₂N₂O₅ | [1] |
| Molecular Weight | 496.7 g/mol | [1] |
| IUPAC Name | ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate | [1] |
| XLogP3 | 7.6 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Solubility | Insoluble in water | N/A |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process involving peptide coupling and esterification. While a specific detailed protocol for this exact molecule is not publicly available, a plausible synthetic route can be inferred from established methods for similar N-acyl dipeptide esters.
Proposed Synthetic Workflow
The synthesis can be conceptualized in the following stages:
-
Protection of Amino Acids: The amino groups of serine and proline are protected to prevent side reactions during activation and coupling.
-
Activation of Stearic Acid: The carboxyl group of stearic acid is activated to facilitate amide bond formation.
-
Peptide Coupling: The activated stearic acid is coupled with the protected serine.
-
Dipeptide Formation: The resulting N-stearoyl-serine is then coupled with the protected proline ethyl ester.
-
Deprotection: The protecting groups are removed to yield the final product.
-
Purification: The crude product is purified using chromatographic techniques.
A diagram illustrating this proposed synthetic workflow is provided below.
Experimental Protocol: Acyl Chloride-Mediated Stearoylation
This protocol is adapted from general methods for the synthesis of N-acyl amino acids and peptides.
Materials:
-
Stearoyl chloride
-
L-Seryl-L-proline ethyl ester
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve L-Seryl-L-proline ethyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of stearoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Biological Activity and Mechanism of Action
Research has indicated that N-stearoyl-dipeptide derivatives possess significant biological activities. A key study investigated the effects of N-stearoyl-seryl-proline derivatives on the fibrinolytic system.
Enhancement of Tissue-Type Plasminogen Activator (t-PA) Release
A study by Gomi et al. (1994) demonstrated that N-stearoyl-L-Ser-L-Pro-OH, a close analog of the title compound, enhances the release of tissue-type plasminogen activator (t-PA) from cultured human melanoma cells.[2] The ethyl ester form, N-stearoyl-D-Ser-L-Pro-OEt, also showed potent in vivo activity in rats and rabbits, leading to a significant increase in fibrinolytic activity.[2] This suggests that this compound could act as a modulator of the fibrinolytic system. However, the L-serine version was noted to have hemolytic activity, a critical consideration for therapeutic development.[2]
The proposed mechanism involves the stimulation of endothelial cells to release stored t-PA, which then converts plasminogen to plasmin, the primary enzyme responsible for dissolving fibrin clots.
The signaling pathway for t-PA release is complex and can be initiated by various stimuli. While the exact mechanism for this class of compounds is not fully elucidated, it is hypothesized to involve intracellular signaling cascades that lead to the exocytosis of t-PA-containing vesicles from endothelial cells.
Other Potential Activities
Derivatives of N-acyl amino acids have been explored for a range of biological activities, including neuroprotective effects and roles in metabolic regulation.[3] Additionally, similar N-acyl-proline compounds have shown potential as antimicrobial and radical scavenging agents, suggesting a broader therapeutic potential for this class of molecules.[4]
Safety and Toxicity
There is no specific safety and toxicity data available for this compound. However, based on the study by Gomi et al. (1994), the L-serine analog exhibited hemolytic activity, which is a significant safety concern.[2] The D-serine ethyl ester analog, in contrast, did not show this effect.[2] This highlights the critical importance of stereochemistry in the safety profile of these compounds.
For handling in a research setting, it is advisable to follow standard laboratory safety procedures for novel chemical entities. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area.
Conclusion
This compound is a lipophilic dipeptide derivative with demonstrated potential to modulate the fibrinolytic system by enhancing t-PA release. Its chemical structure is amenable to synthesis, and its properties make it an interesting candidate for further investigation in drug development, particularly in the context of cardiovascular diseases where fibrinolysis is a key therapeutic target. However, the potential for hemolytic activity, as observed with its close analog, necessitates careful evaluation of its safety profile. Further research is warranted to fully elucidate its mechanism of action, optimize its structure to improve safety and efficacy, and explore its full therapeutic potential.
References
- 1. This compound | 131476-72-7 | Benchchem [benchchem.com]
- 2. Synthetic dipeptide, N-stearoyl-D-Ser-L-Pro-OEt, induces release of tissue-type plasminogen activator in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Stearoyl-seryl-proline Ethyl Ester: A Physicochemical and Methodological Compendium
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl-seryl-proline ethyl ester is a synthetic lipoamino acid derivative, a class of molecules gaining interest in pharmaceutical and biomedical research due to their diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside generalized experimental protocols for its synthesis, purification, and analysis based on established methods for similar lipophilic peptide compounds. While specific experimental data and biological signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide extrapolates from existing knowledge on N-acyl amino acids and dipeptides to provide a foundational resource for researchers.
Physicochemical Characteristics
The molecular structure of this compound consists of a saturated C18 stearic acid chain linked via an amide bond to the N-terminus of a seryl-proline dipeptide, with the C-terminus of the proline residue esterified with ethanol. This amphiphilic structure imparts specific physicochemical properties that are critical for its potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₂N₂O₅ | - |
| Molecular Weight | 496.7 g/mol | - |
| CAS Number | 131476-72-7 | - |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Insoluble in water; Soluble in lipophilic organic solvents. | Inferred from high logP |
| Lipophilicity (logP) | ~8.5 (estimated) | - |
| Mass Spectrometry | [M+H]⁺ at m/z 497.4 | - |
Experimental Protocols
Synthesis: Acyl Chloride-Mediated Stearoylation
A common and effective method for the N-acylation of peptides is the use of an acyl chloride in the presence of a base. The following protocol is a plausible route for the synthesis of this compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials:
-
Seryl-proline ethyl ester hydrochloride
-
Stearoyl chloride
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve seryl-proline ethyl ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.
-
Add TEA or DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of stearoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization or Column Chromatography
Due to the lipophilic nature of this compound, purification can be achieved by recrystallization from a suitable solvent system or by silica gel column chromatography.
Workflow for Purification
Caption: Decision workflow for the purification of this compound.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
-
Slowly add a co-solvent in which the product is insoluble (e.g., water or hexane) until turbidity persists.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Column Chromatography Protocol:
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., a hexane/ethyl acetate mixture).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and spectrometric techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the stearoyl chain methylene and methyl protons, seryl and prolyl protons, and the ethyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and ester groups, as well as carbons of the stearoyl chain and the amino acid residues. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), and C-H stretching (aliphatic chain). |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ at m/z 497.4. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of N-acyl amino acids and lipoamino acids are known to possess a range of biological effects, including neuroprotective and anti-inflammatory properties.
Potential Neuroprotective Effects
Several N-stearoyl amino acid derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models. The proposed mechanisms often involve the modulation of oxidative stress and inflammatory pathways.
Hypothesized Neuroprotective Signaling Pathway
Caption: A hypothesized signaling pathway for the potential neuroprotective effects.
Potential Anti-inflammatory Activity
Lipoamino acids have been investigated for their anti-inflammatory properties. These effects are often attributed to the modulation of inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: A hypothesized signaling pathway for the potential anti-inflammatory effects.
Conclusion
This compound is a lipoamino acid derivative with defined physicochemical properties stemming from its unique chemical structure. While specific experimental and biological data for this compound are limited, this guide provides a framework for its synthesis, purification, and characterization based on established chemical principles. The potential for neuroprotective and anti-inflammatory activities, extrapolated from related compounds, suggests that this compound may be a valuable molecule for further investigation in drug discovery and development. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.
An In-depth Technical Guide on the Potential Therapeutic Targets of N-Stearoyl-seryl-proline ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the potential therapeutic targets of the synthetic lipoamino acid, N-Stearoyl-seryl-proline ethyl ester. Based on the known biological activities of its constituent moieties—the N-stearoyl group, the seryl residue, and the proline ethyl ester—this guide outlines hypothesized mechanisms of action, potential therapeutic applications, and detailed experimental protocols to investigate these possibilities.
Introduction
This compound is a synthetic molecule belonging to the class of N-acyl amino acid esters. While direct biological data on this specific compound is limited, a thorough examination of its structural components allows for the formulation of several well-grounded hypotheses regarding its potential therapeutic targets. The N-stearoyl group, derived from the saturated fatty acid stearic acid, suggests involvement in lipid signaling pathways. The presence of a serine residue points towards potential interactions with serine proteases, and the proline ethyl ester moiety may influence the molecule's stability, bioavailability, and interaction with specific receptors. This guide explores these potential avenues for therapeutic intervention.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on the functional roles of its constituent parts, this compound is hypothesized to target the following pathways and molecules:
-
Sphingolipid Metabolism: The N-stearoyl group is a key component of sphingolipids, a class of lipids with critical roles in cell signaling, particularly in cancer biology.[1][2][3][4][5] N-stearoyl derivatives can modulate the levels of bioactive sphingolipids like ceramides and sphingosine-1-phosphate (S1P), which are crucial regulators of apoptosis, cell proliferation, and drug resistance in cancer cells.[2][3][4] Therefore, this compound may act as a modulator of sphingolipid-metabolizing enzymes, such as ceramidases and sphingomyelinases, thereby influencing cancer cell fate.[5]
-
Inflammatory Pathways: N-stearoylethanolamine, a related N-acyl amide, has demonstrated significant anti-inflammatory properties.[6][7] This activity is often mediated through pathways independent of cannabinoid receptors, potentially involving the transient receptor potential vanilloid 1 (TRPV1) receptor.[6] The stearoyl moiety in the title compound suggests it could exhibit similar anti-inflammatory effects by targeting key molecules in inflammatory cascades.
-
Serine Protease Inhibition: Serine proteases are a large family of enzymes with a serine residue in their active site that play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral replication.[8][9][10][11][12] Molecules containing a serine-like structure can act as inhibitors of these enzymes.[8][9][10] The seryl residue in this compound could enable it to bind to the active site of specific serine proteases, thereby inhibiting their activity and offering therapeutic potential in conditions characterized by excessive protease activity.
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels: N-acyl amino acids are an emerging class of signaling molecules known to interact with various membrane proteins, including GPCRs and ion channels.[13] These interactions can modulate a wide range of cellular responses. The overall structure of this compound, with its lipid tail and amino acid headgroup, makes it a candidate ligand for novel receptor sites on these membrane proteins, potentially leading to neuromodulatory or other systemic effects.
-
Antimicrobial Activity: N-stearoyl amino acids have been shown to possess antimicrobial properties against a range of bacteria and fungi.[14] The lipophilic stearoyl chain can facilitate insertion into microbial cell membranes, leading to disruption and cell death. This compound may therefore have potential as a novel antimicrobial agent.
Quantitative Data from Related Compounds
To provide a framework for the potential potency of this compound, the following table summarizes quantitative data for related N-acyl amino acids and their inhibitory activities.
| Compound | Target | Activity | Reference |
| Oleoyl L-Lysine | Glycine Transporter 2 (GlyT2) | IC50 = 25.5 nM | [15] |
| Oleoyl L-Arginine | Glycine Transporter 2 (GlyT2) | IC50 = 47.9 nM | [15] |
| Oleoyl L-Tryptophan | Glycine Transporter 2 (GlyT2) | IC50 = 54.6 nM | [15] |
| Oleoyl L-Histidine | Glycine Transporter 2 (GlyT2) | IC50 = 130 nM | [15] |
Detailed Experimental Protocols
To investigate the hypothesized therapeutic targets of this compound, the following detailed experimental protocols are proposed:
-
Objective: To determine if this compound modulates the activity of key enzymes in sphingolipid metabolism and alters the levels of bioactive sphingolipids in cancer cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., breast cancer cell line MCF-7, glioblastoma cell line U87) will be cultured under standard conditions.
-
Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Enzyme Activity Assays: The activity of key sphingolipid metabolizing enzymes, such as acid and neutral sphingomyelinase, and ceramidases, will be measured using commercially available assay kits.
-
Lipidomics Analysis: Cellular lipids will be extracted and subjected to liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the levels of ceramide, sphingosine, and sphingosine-1-phosphate.
-
Apoptosis and Proliferation Assays: The effect of treatment on cell viability, apoptosis (e.g., Annexin V/PI staining followed by flow cytometry), and proliferation (e.g., BrdU incorporation assay) will be assessed.
-
-
Objective: To evaluate the anti-inflammatory properties of this compound in a cell-based model of inflammation.
-
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) will be used.
-
Induction of Inflammation: Inflammation will be induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells will be pre-treated with this compound at various concentrations before LPS stimulation.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant will be measured by ELISA.
-
Nitric Oxide (NO) Production: The production of nitric oxide, a key inflammatory mediator, will be quantified using the Griess reagent assay.
-
Western Blot Analysis: The expression levels of key inflammatory signaling proteins (e.g., NF-κB, COX-2, iNOS) will be analyzed by Western blotting.
-
-
Objective: To screen this compound for inhibitory activity against a panel of clinically relevant serine proteases.
-
Methodology:
-
Enzyme Panel: A panel of serine proteases, including thrombin, trypsin, chymotrypsin, and human neutrophil elastase, will be used.
-
Inhibition Assays: The inhibitory activity of the compound will be determined using chromogenic or fluorogenic substrate-based assays. The assays will be performed in a 96-well plate format.
-
IC50 Determination: Dose-response curves will be generated to determine the half-maximal inhibitory concentration (IC50) for any active proteases.
-
Mechanism of Inhibition Studies: For potent inhibitors, kinetic studies (e.g., Lineweaver-Burk plots) will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Visualizations of Signaling Pathways and Workflows
Caption: Hypothesized modulation of the sphingolipid signaling pathway by this compound.
References
- 1. Sphingolipid and Ceramide Homeostasis: Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Stearoylethanolamine Inhibits Integrin-Mediated Activation, Aggregation, and Adhesion of Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 9. Serine Protease Inhibitor Development - Creative Biolabs [creative-biolabs.com]
- 10. Serine proteases, serine protease inhibitors, and protease-activated receptors: roles in synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry of serine protease inhibitors and their mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Stearoyl-seryl-proline ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid derivative with potential applications in drug delivery and development, owing to its amphiphilic nature which may enhance membrane permeability. Its structure comprises a lipophilic stearoyl tail attached to a dipeptide core (seryl-proline) with a terminal ethyl ester. This document provides a detailed protocol for the chemical synthesis of this compound, compiled from established methodologies in peptide chemistry and esterification.
Physicochemical and Spectroscopic Data
A summary of the key molecular and spectroscopic properties for this compound is presented below. This data is crucial for the analytical validation of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₂N₂O₅ | [1] |
| Molecular Weight | 496.7 g/mol | [1] |
| CAS Number | 131476-72-7 | [2] |
| XLogP3 | 7.6 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar SA | 95.9 Ų | [1] |
| ¹H-NMR (Characteristic Signals) | δ 4.3 ppm (serine α-H), δ 1.2 ppm (stearoyl CH₂), δ 1.0 ppm (ethyl ester CH₃) | [1] |
| ESI-MS | [M+H]⁺ at m/z 497.4 (Calculated: 496.7) | [1] |
Synthesis Workflow
The synthesis of this compound is a multi-step process. The following diagram illustrates the overall workflow, from the initial starting materials to the final purified product.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound. The synthesis is divided into four main stages: esterification of L-proline, peptide coupling, deprotection, and N-acylation.
Stage 1: Synthesis of L-Proline Ethyl Ester Hydrochloride
This procedure follows a standard Fischer esterification method.
-
Reaction Setup: Suspend L-proline (1 equivalent) in anhydrous ethanol.
-
Acidification: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with stirring until saturation.
-
Reaction: Seal the reaction vessel and stir at room temperature overnight.
-
Work-up: Evaporate the solvent under reduced pressure to obtain the crude L-proline ethyl ester hydrochloride as a solid. This can be used in the next step without further purification.
Stage 2: Synthesis of N-Boc-D-Seryl-L-proline Ethyl Ester
This stage involves a standard peptide coupling reaction.
-
Reaction Setup: Dissolve N-Boc-D-Serine (1 eq.), L-proline ethyl ester hydrochloride (1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in dichloromethane (DCM).
-
Base Addition: Cool the solution in an ice bath and add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) to the mixture and stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the dipeptide.
Stage 3: Deprotection of N-Boc-D-Seryl-L-proline Ethyl Ester
-
Reaction Setup: Dissolve the purified N-Boc-D-Seryl-L-proline ethyl ester from Stage 2 in a 50% solution of trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with DCM multiple times to ensure complete removal of TFA. The resulting D-Seryl-L-proline ethyl ester trifluoroacetate salt is used directly in the next step.
Stage 4: Synthesis of N-Stearoyl-D-seryl-L-proline ethyl ester
This final step involves the acylation of the dipeptide with stearoyl chloride.
-
Reaction Setup: Dissolve the D-Seryl-L-proline ethyl ester from Stage 3 in DCM and cool in an ice bath (-10°C to -5°C).[1]
-
Base Addition: Add a suitable base, such as triethylamine or DIPEA (2.2 eq.), to neutralize the trifluoroacetate salt and activate the amine.
-
Acylation: Slowly add a solution of stearoyl chloride (1.1 eq.) in DCM dropwise to the reaction mixture, maintaining the low temperature to minimize hydrolysis of the acyl chloride.[1]
-
Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by flash column chromatography to yield the final N-Stearoyl-D-seryl-L-proline ethyl ester.[1]
Analytical Validation
The purity and identity of the final product should be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, typically using a C18 column with a methanol/water gradient.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[1]
Potential Biological Activities
While the specific biological activities of this compound are not extensively documented, structurally similar compounds, such as other proline-rich peptides and acylated amino acids, have demonstrated a range of biological effects. These include anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Therefore, it is plausible that this compound may exhibit similar activities, warranting further investigation in relevant in vitro and in vivo models.
References
Mass Spectrometry of N-Stearoyl-seryl-proline ethyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the mass spectrometric analysis of N-Stearoyl-seryl-proline ethyl ester. This synthetic lipoamino acid derivative, characterized by a C18:0 fatty acid chain attached to a seryl-proline dipeptide with a C-terminal ethyl ester, holds potential in various research and drug development applications.[1] The methodologies outlined herein are designed to facilitate the accurate characterization and quantification of this molecule, addressing the analytical challenges posed by its hydrophobic nature.
Application Notes
This compound belongs to the class of lipoamino acids, which are of increasing interest in drug delivery, cosmetics, and as bioactive molecules. The N-acylation with a long-chain fatty acid like stearic acid significantly increases the lipophilicity of the dipeptide, which can influence its membrane permeability, protein binding, and overall pharmacokinetic profile.
Potential applications for mass spectrometry analysis of this compound include:
-
Purity Assessment and Impurity Profiling: Characterization of the synthesized compound and identification of potential side-products or starting materials.
-
In Vitro and In Vivo Stability Studies: Monitoring the degradation of the ester and amide bonds in various biological matrices.
-
Metabolite Identification: Identifying metabolic products resulting from enzymatic or chemical modifications of the parent compound.
-
Pharmacokinetic Analysis: Quantifying the compound in biological fluids (e.g., plasma, tissue homogenates) to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Formulation Analysis: Assessing the integrity and concentration of the compound in various formulation matrices.
The analytical methods described below are tailored for robust and reproducible analysis, leveraging high-resolution mass spectrometry to achieve the necessary sensitivity and specificity.
Experimental Protocols
Sample Preparation
Given the hydrophobic nature of this compound, proper sample preparation is critical to ensure solubility and minimize analyte loss.
a. Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture of methanol and chloroform (e.g., 1:1 v/v) to create a 1 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C.
b. Working Solution and Calibration Standards:
-
Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used for LC-MS analysis.
-
For quantitative analysis, prepare calibration standards by spiking known concentrations of the analyte into the relevant matrix (e.g., plasma, buffer).
-
Include an internal standard (e.g., a deuterated analog of the analyte) at a fixed concentration in all samples, calibration standards, and quality controls to correct for matrix effects and variations in instrument response.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
a. Liquid Chromatography:
-
Column: A reversed-phase C18 or C8 column with a particle size of ≤ 2.7 µm is recommended to achieve good separation of the hydrophobic analyte from potential interferences.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B will be necessary to elute the hydrophobic compound. A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 50% B
-
21-25 min: Re-equilibration at 50% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be most effective for this compound due to the presence of the secondary amine in the proline ring and the amide nitrogen, which can be readily protonated.
-
Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument is recommended for accurate mass measurements and confident identification of the precursor and fragment ions.
-
Scan Mode:
-
Full Scan (MS1): Acquire data in the m/z range of 100-1000 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS or MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra. For DDA, select the most intense ions from the full scan for fragmentation. Fragmentation techniques like Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) are suitable.[2]
-
-
Key Instrument Parameters (to be optimized):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas Temperature: 350 - 450°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be tested to obtain optimal fragmentation.
-
Data Presentation
Expected Mass Spectrometry Data
The following table summarizes the calculated exact mass and the expected major ions for this compound.
| Analyte/Fragment | Chemical Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Notes |
| This compound | C₃₀H₅₆N₂O₅ | 524.4189 | 525.4262 | Protonated parent molecule. |
| Stearoyl-Serine | C₂₁H₄₁NO₄ | 383.3036 | 384.3109 | Fragment resulting from the loss of proline ethyl ester. |
| Stearoyl group | C₁₈H₃₅O | 267.2688 | 267.2688 | Acylium ion from the stearoyl moiety. |
| Proline ethyl ester | C₇H₁₃NO₂ | 143.0946 | 144.1019 | Fragment corresponding to the C-terminal portion. |
| Serine-Proline ethyl ester | C₁₂H₂₀N₂O₄ | 256.1423 | 257.1496 | Fragment resulting from the loss of the stearoyl group. |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
References
Application Notes and Protocols: N-Stearoyl-seryl-proline ethyl ester in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl-seryl-proline ethyl ester is a synthetic lipoamino acid derivative with a structure designed to mimic natural ceramides, placing it in the category of a "pseudoceramide." Ceramides are essential lipid molecules in the stratum corneum that play a crucial role in maintaining the skin's barrier function and retaining moisture.[1][2][3] Due to its structural similarity to natural ceramides, this compound is a promising ingredient in cosmetic and dermatological formulations aimed at improving skin hydration, repairing the skin barrier, and addressing conditions associated with dry, sensitive, or compromised skin.[2][4]
These application notes provide an overview of the proposed mechanism of action, summarize key efficacy data from studies on similar pseudoceramides, and offer detailed protocols for evaluating the performance of cosmetic formulations containing this compound.
Proposed Mechanism of Action: Skin Barrier Fortification
This compound is hypothesized to improve skin barrier function by acting as a ceramide precursor and integrating into the lipid matrix of the stratum corneum.[5] By supplementing the skin's natural ceramide pool, this molecule can help to restore the lamellar structure of the intercellular lipids, which is vital for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.[3][6]
The proposed pathway involves the enzymatic cleavage of the ester and amide bonds, releasing the stearoyl and seryl-proline moieties, which can then be utilized in the endogenous synthesis of ceramides. This process is thought to be facilitated by enzymes present in the epidermis.
Quantitative Data Summary
The following tables summarize clinical data from studies on cosmetic formulations containing pseudoceramides, which are structurally and functionally similar to this compound. These results demonstrate the potential efficacy of such ingredients in improving key skin health parameters.
Table 1: Improvement in Skin Hydration (Corneometry)
| Study Participant Profile | Treatment Duration | Formulation | Change in Skin Capacitance (Arbitrary Units) | p-value | Reference |
| 40 patients with mild-to-moderate atopic dermatitis | 4 weeks | Pseudoceramide-containing moisturizer | Increased from 39.7 to 49.2 | < 0.001 | [7][8] |
| 33 patients with self-perceived dry and sensitive skin | 4 weeks | Pseudo-ceramide (pCer)-containing spray | Significant increase in SC water content | - | [1][9] |
Table 2: Improvement in Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Study Participant Profile | Treatment Duration | Formulation | Change in TEWL (g/m²h) | p-value | Reference |
| Patients with atopic dermatitis | 4 weeks | Synthetic pseudo-ceramide (pCer) | Significant decrease | - | [2] |
| 33 patients with self-perceived dry and sensitive skin (TEWL > 10 g/m²h) | 4 weeks | Pseudo-ceramide (pCer)-containing spray | Significant improvement in TEWL | - | [1][9] |
Table 3: Improvement in Clinical Scores for Atopic Dermatitis
| Study Participant Profile | Treatment Duration | Formulation | Change in SCORAD (SCORing Atopic Dermatitis) | p-value | Reference |
| 40 patients with mild-to-moderate atopic dermatitis | 4 weeks | Pseudoceramide-containing moisturizer | Decreased from 29.1 to 22.0 | < 0.001 | [7][8] |
| Pediatric patients with atopic dermatitis | - | Emollient with ceramide-precursor lipids | - | - | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of cosmetic formulations containing this compound.
Protocol 1: In Vivo Evaluation of Skin Hydration using Corneometry
Objective: To quantify the effect of a topical formulation containing this compound on stratum corneum hydration.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka electronic GmbH)
-
Test formulation with this compound
-
Placebo/vehicle control formulation
-
Volunteer subjects with dry skin (baseline skin capacitance < 40 a.u.)
-
Controlled environment room (20-22°C, 40-60% relative humidity)
Procedure:
-
Subject Acclimatization: Subjects rest in the controlled environment room for at least 20 minutes before measurements.
-
Baseline Measurement:
-
Define test areas on the volar forearm of each subject.
-
Perform baseline skin capacitance measurements using the Corneometer®. Take at least three readings per test area and calculate the average.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the control formulation to their respective, randomized test areas.
-
-
Post-Application Measurements:
-
Measure skin capacitance at predefined time points (e.g., 1, 2, 4, and 8 hours post-application for short-term effects, and after 2 and 4 weeks of daily application for long-term effects).
-
-
Data Analysis:
-
Calculate the mean and standard deviation of skin capacitance values for each formulation at each time point.
-
Perform statistical analysis (e.g., paired t-test or ANOVA) to compare the changes in skin hydration between the test and control groups.
-
References
- 1. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stratum Corneum Lipids in Non-Lesional Atopic and Healthy Skin following Moisturizer Application: A Randomized Clinical Experiment | MDPI [mdpi.com]
- 7. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Assays for N-Stearoyl-seryl-proline ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid derivative with potential therapeutic applications. Its unique structure, combining a fatty acid (stearic acid) with a dipeptide (seryl-proline ethyl ester), suggests possible modulation of inflammatory pathways. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory properties of this compound. The assays are designed to investigate its effects on key inflammatory mediators and signaling pathways, providing a comprehensive profile of its potential as an anti-inflammatory agent.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data for this compound in key anti-inflammatory assays. These tables are for illustrative purposes to guide data presentation.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) | Cell Viability (%) |
| 1 | 15.2 ± 2.1 | \multirow{5}{*}{22.5} | 98.5 ± 1.5 |
| 5 | 28.9 ± 3.5 | 97.2 ± 2.3 | |
| 10 | 45.8 ± 4.2 | 95.6 ± 3.1 | |
| 25 | 55.1 ± 3.9 | 92.4 ± 2.8 | |
| 50 | 72.3 ± 5.1 | 88.9 ± 3.5 | |
| 100 | 85.6 ± 4.7 | 85.1 ± 4.0 | |
| Dexamethasone (1 µM) | 92.5 ± 3.3 | N/A | 96.3 ± 2.9 |
Data are presented as mean ± SD (n=3). IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Human PBMCs
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 12.8 ± 1.9 | 10.5 ± 2.2 |
| 10 | 42.5 ± 3.8 | 38.9 ± 4.1 |
| 50 | 68.7 ± 5.2 | 65.4 ± 5.5 |
| IC₅₀ (µM) | 18.9 | 21.2 |
Data are presented as mean ± SD (n=3). Cytokine levels were measured by ELISA.
Table 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
| Compound Concentration (µM) | COX-2 Inhibition (%) | COX-1 Inhibition (%) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 0.1 | 8.5 ± 1.5 | 2.1 ± 0.8 | \multirow{6}{*}{>25} |
| 1 | 25.4 ± 3.1 | 5.8 ± 1.2 | |
| 10 | 58.2 ± 4.5 | 15.2 ± 2.5 | |
| 50 | 85.1 ± 6.2 | 30.7 ± 3.9 | |
| IC₅₀ (µM) | 8.5 | >200 | |
| Celecoxib (1 µM) | 95.2 ± 3.7 | 10.1 ± 2.1 | N/A |
Data are presented as mean ± SD (n=3). A higher selectivity index indicates greater selectivity for COX-2.
Table 4: Inhibition of NF-κB Activation in HEK293/NF-κB Reporter Cells
| Compound Concentration (µM) | NF-κB Inhibition (%) | IC₅₀ (µM) |
| 1 | 10.3 ± 2.5 | \multirow{4}{*}{15.8} |
| 5 | 25.9 ± 3.8 | |
| 10 | 48.2 ± 4.1 | |
| 25 | 65.7 ± 5.3 | |
| 50 | 82.1 ± 6.0 | |
| BAY 11-7082 (10 µM) | 90.5 ± 4.8 | N/A |
Data are presented as mean ± SD (n=3). Inhibition was measured by luciferase reporter assay.
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value.
-
Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.
Workflow for the Nitric Oxide (NO) Inhibition Assay.
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Principle: This assay determines the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or a suitable cell line. Cytokine levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium with 10% FBS.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine compared to the LPS-stimulated control and determine the IC₅₀ values.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This cell-free enzymatic assay measures the ability of this compound to directly inhibit the activity of the COX-2 enzyme.[1][2] The assay quantifies the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then detected colorimetrically. A parallel assay with COX-1 is run to determine the selectivity of the compound.[1]
Methodology:
-
Reagent Preparation: Prepare all reagents provided in a commercial COX inhibitor screening assay kit.
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add either human recombinant COX-1 or COX-2 enzyme.
-
Add various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add arachidonic acid (substrate) to all wells to start the enzymatic reaction.
-
Detection: After a specified incubation time (e.g., 2 minutes), add a chromogenic substrate that reacts with the prostaglandin product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the compound. Determine the IC₅₀ values and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Simplified COX-1 and COX-2 Signaling Pathway.
NF-κB Activation Reporter Assay
Principle: This assay assesses the ability of this compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][4] It utilizes a stable cell line (e.g., HEK293) containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Inhibition of the pathway is measured as a decrease in reporter gene activity.[3]
Methodology:
-
Cell Culture: Culture HEK293/NF-κB-luciferase reporter cells in appropriate media.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate and allow them to attach.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS, for 6-8 hours.
-
Lysis and Luciferase Assay:
-
Remove the media and wash the cells with PBS.
-
Lyse the cells using a luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage inhibition of NF-κB activation relative to the TNF-α/LPS-stimulated control and determine the IC₅₀ value.
Canonical NF-κB Signaling Pathway.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into COX-2 biology and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. athmicbiotech.com [athmicbiotech.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Stearoyl-seryl-proline ethyl ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Stearoyl-seryl-proline ethyl ester is a lipoamino acid, a class of molecules gaining significant interest in the field of drug delivery. Its amphipathic nature, combining a lipophilic stearoyl tail with a hydrophilic dipeptide headgroup, makes it a promising candidate for the formulation of novel drug delivery systems. This structure allows for self-assembly into various nanostructures, such as micelles and nanoparticles, which can encapsulate a wide range of therapeutic agents, from small molecules to larger biologics. The lipid component enhances membrane permeability, potentially improving the oral bioavailability of poorly absorbed drugs. These application notes provide an overview of the potential uses of this compound in drug delivery and detailed protocols for its synthesis, characterization, and evaluation.
Physicochemical Properties and Comparison with Analogues
The physicochemical properties of this compound are crucial for its function as a drug delivery vehicle. The long stearoyl chain confers high lipophilicity, which is essential for membrane interaction and the encapsulation of hydrophobic drugs. The seryl-proline ethyl ester headgroup provides a degree of hydrophilicity and specific interaction capabilities. A comparison with structurally similar compounds highlights its unique characteristics.
| Compound | Molecular Weight ( g/mol ) | logP (estimated) | Key Features |
| This compound | ~539.8 | > 5.0 | Amphipathic, forms self-assembled nanostructures, enhances membrane permeability. |
| Stearic Acid | 284.5 | 8.23 | Highly lipophilic, but lacks the hydrophilic headgroup for self-assembly into stable drug carriers. |
| L-Proline ethyl ester hydrochloride | 179.6 | ~0.5 | Hydrophilic, used as a building block in peptide synthesis but not as a primary drug carrier.[1][2][3] |
| N-Acetyl-L-proline | 157.2 | -1.2 | Hydrophilic, lacks the lipophilic tail for effective encapsulation of hydrophobic drugs. |
Key Applications in Drug Delivery
-
Enhanced Oral Bioavailability: The lipophilic nature of the stearoyl group can facilitate the transport of encapsulated drugs across the intestinal epithelium, a major barrier to oral drug absorption.
-
Targeted Drug Delivery: The peptide component can be modified with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The formulation of this compound into stable nanoparticles can provide a sustained release of the encapsulated drug, leading to improved pharmacokinetic profiles and patient compliance.
-
Solubilization of Poorly Soluble Drugs: This lipoamino acid can act as a carrier for hydrophobic drugs, increasing their solubility in aqueous environments and improving their formulation characteristics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the acylation of the dipeptide seryl-proline ethyl ester.
Materials:
-
Seryl-proline ethyl ester hydrochloride
-
Stearoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve seryl-proline ethyl ester hydrochloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Add TEA or DIPEA (2.2 equivalents) dropwise to the solution to neutralize the hydrochloride and deprotonate the primary amine.
-
In a separate flask, dissolve stearoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the stearoyl chloride solution dropwise to the dipeptide solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Preparation of Drug-Loaded Nanoparticles
This protocol outlines the preparation of drug-loaded nanoparticles using this compound by the solvent evaporation method.
Materials:
-
This compound
-
Hydrophobic drug of choice
-
Acetone or other suitable organic solvent
-
Purified water or buffer solution
-
Probe sonicator or high-pressure homogenizer
Procedure:
-
Dissolve this compound and the hydrophobic drug in a minimal amount of a volatile organic solvent (e.g., acetone).
-
Add this organic solution dropwise to a larger volume of an aqueous phase (water or buffer) under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipoamino acid and the drug as nanoparticles.
-
Subject the resulting suspension to high-energy sonication or high-pressure homogenization to reduce the particle size and improve the uniformity of the nanoparticle dispersion.
-
Remove the organic solvent by evaporation under reduced pressure or by dialysis against the aqueous phase.
-
The resulting aqueous suspension contains the drug-loaded nanoparticles.
Protocol 3: Characterization of Drug-Loaded Nanoparticles
This protocol describes the key characterization techniques for the prepared nanoparticles.
Parameters and Methods:
-
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with purified water to an appropriate concentration. Measure the particle size and PDI using a DLS instrument.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential. This indicates the surface charge and stability of the nanoparticle suspension.
-
-
Drug Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Centrifugation followed by quantification of the unencapsulated drug.
-
Procedure:
-
Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the drug concentration in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Drug in Supernatant) / Total Drug] x 100
-
DL (%) = [(Total Drug - Drug in Supernatant) / Weight of Nanoparticles] x 100
-
-
-
Representative Data for Nanoparticle Characterization:
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Blank Nanoparticles | 150 ± 10 | 0.21 ± 0.03 | -25 ± 2 | N/A | N/A |
| Drug-Loaded NP (5% w/w) | 165 ± 12 | 0.25 ± 0.04 | -22 ± 3 | 85 ± 5 | 4.2 ± 0.3 |
| Drug-Loaded NP (10% w/w) | 180 ± 15 | 0.28 ± 0.05 | -18 ± 2 | 78 ± 6 | 7.8 ± 0.5 |
Protocol 4: In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release of the drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the release medium.
-
Maintain the setup at 37°C in a shaking water bath.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative percentage of drug released as a function of time.
Protocol 5: In Vitro Cell Permeability Assay (Caco-2 Model)
This protocol describes the use of the Caco-2 cell line as an in vitro model to predict the intestinal permeability of the drug formulated in this compound nanoparticles.[4][5][6][7][8]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Drug-loaded nanoparticle suspension and free drug solution
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the drug-loaded nanoparticle suspension or the free drug solution to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Quantify the drug concentration in all samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of drug appearance in the basolateral chamber
-
A = surface area of the Transwell® membrane
-
C₀ = initial drug concentration in the apical chamber
-
-
Expected Outcome: An increased Papp value for the drug formulated in nanoparticles compared to the free drug solution would suggest enhanced intestinal permeability.
Signaling Pathways and Cellular Uptake
The cellular uptake of nanoparticles formulated with this compound is likely to occur via endocytosis. The lipophilic nature of the nanoparticles facilitates interaction with the cell membrane, leading to internalization. The exact endocytic pathway may vary depending on the cell type and the specific surface properties of the nanoparticles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.p212121.com [store.p212121.com]
- 3. scbt.com [scbt.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Cell Permeability Studies of N-Stearoyl-seryl-proline ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Stearoyl-seryl-proline ethyl ester is a lipophilic molecule with potential applications in drug development. Its chemical structure, characterized by a stearoyl chain, suggests high lipophilicity, which is a key determinant of its ability to cross cell membranes.[1] Understanding the cell permeability of this compound is crucial for predicting its oral bioavailability and overall pharmacokinetic profile. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cell permeability of this compound and other highly lipophilic compounds.
Due to its high lipophilicity, this compound presents unique challenges in permeability assessment. Standard in vitro assays may underestimate the permeability of such compounds due to their tendency to bind non-specifically to labware and accumulate within the cell monolayer.[2][3] The following protocols are designed to mitigate these issues and provide a more accurate determination of cell permeability.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented below. The high calculated XLogP3 value confirms its lipophilic nature.[1]
| Property | Value | Source |
| Molecular Weight | 496.7 g/mol | [1] |
| XLogP3 | 7.6 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
Experimental Protocols
Caco-2 Permeability Assay for Lipophilic Compounds
The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[2][3] This protocol is specifically adapted for highly lipophilic compounds like this compound.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
This compound
-
Lucifer yellow
-
Transwell® inserts (e.g., 12-well, 1.12 cm² surface area, 0.4 µm pore size)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Prepare the apical (AP) dosing solution by dissolving this compound in HBSS containing 1-5% DMSO to enhance solubility. The final concentration should be between 1-10 µM.
-
Prepare the basolateral (BA) receiver solution with HBSS containing 4% BSA to create a "sink" condition, which mimics the in vivo environment and improves the recovery of lipophilic compounds.[2]
-
Add the AP dosing solution to the apical side of the Transwell® insert and the BA receiver solution to the basolateral side.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes). Replace the collected volume with fresh BA receiver solution.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical):
-
To investigate active efflux, perform the permeability assay in the reverse direction (BA to AP).
-
The dosing solution is added to the basolateral compartment and samples are collected from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio (ER) by dividing the Papp (BA to AP) by the Papp (AP to BA). An ER > 2 suggests the involvement of active efflux transporters.
-
Workflow for Caco-2 Permeability Assay:
Caption: Workflow of the Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability. It is a high-throughput screening tool that can be used to assess the permeability of a large number of compounds early in the drug discovery process.
Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Membrane Coating:
-
Coat the filter of the donor plate with the phospholipid solution.
-
-
Solution Preparation:
-
Prepare the donor solution by dissolving this compound in PBS (with minimal co-solvent if necessary) to a final concentration of 10-50 µM.
-
Fill the acceptor plate wells with PBS.
-
-
Assay Assembly and Incubation:
-
Place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) in cm/s using a validated equation that takes into account the surface area of the membrane, the volume of the wells, and the incubation time.
-
Data Presentation
The quantitative data from the permeability assays should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Permeability Data for this compound
| Assay | Parameter | Value |
| Caco-2 | Papp (AP -> BA) (10⁻⁶ cm/s) | Insert experimental value |
| Papp (BA -> AP) (10⁻⁶ cm/s) | Insert experimental value | |
| Efflux Ratio | Insert calculated value | |
| Recovery (%) | Insert experimental value | |
| PAMPA | Pe (10⁻⁶ cm/s) | Insert experimental value |
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. However, structurally similar lipoamino acids have been reported to exhibit neuroprotective and metabolic regulatory effects. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Challenges in Permeability of Lipophilic Compounds:
The diagram below illustrates the challenges associated with the in vitro permeability assessment of highly lipophilic compounds and the strategies to overcome them.
Caption: Overcoming challenges in lipophilic compound permeability assays.
References
Application Notes and Protocols for Antimicrobial Activity Testing of N-Stearoyl Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-stearoyl amino acid esters are a class of lipoamino acids, amphiphilic molecules combining the hydrophobicity of stearic acid with the versatile chemistry of amino acids. This unique structure imparts surfactant-like properties, making them promising candidates for various applications, including as antimicrobial agents. Their potential to interact with and disrupt microbial cell membranes is a key area of investigation for the development of novel therapeutics and preservatives. This document provides an overview of their antimicrobial activity, detailed protocols for testing their efficacy, and a proposed mechanism of action.
Data Presentation: Antimicrobial Activity
While specific quantitative data for a broad range of N-stearoyl amino acid esters remains an area of active research, studies on the parent N-stearoyl amino acids provide valuable insights into their antimicrobial potential. The following table summarizes the qualitative antimicrobial activity of various N-stearoyl amino acids against a panel of common pathogens. The activity is generally ranked based on the size of the inhibition zone in agar diffusion assays.
Table 1: Qualitative Antimicrobial Activity of N-Stearoyl Amino Acids
| Compound | Amino Acid Moiety | Staphylococcus aureus (Gram-positive) | Micrococcus luteus (Gram-positive) | Bacillus cereus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) |
| N-Stearoyl-proline | Proline | +++ | +++ | +++ | +++ | - | +++ |
| N-Stearoyl-phenylalanine | Phenylalanine | +++ | +++ | +++ | +++ | - | +++ |
| N-Stearoyl-tryptophan | Tryptophan | +++ | +++ | +++ | +++ | - | +++ |
| N-Stearoyl-arginine | Arginine | ++ | ++ | - | - | - | ++ |
| N-Stearoyl-lysine | Lysine | ++ | - | - | - | - | ++ |
| N-Stearoyl-aspartic acid | Aspartic Acid | + | + | - | - | - | - |
| N-Stearoyl-tyrosine | Tyrosine | + | - | - | - | - | - |
Data is qualitatively summarized from Sivasamy et al.[1] Key: +++ (High activity), ++ (Moderate activity), + (Low activity), - (No activity)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antimicrobial properties of lipophilic compounds like N-stearoyl amino acid esters. The following are standard protocols adapted for this class of molecules.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
N-stearoyl amino acid esters
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds: Dissolve the N-stearoyl amino acid esters in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilutions are made in the growth medium.
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically 1 x 10^5 to 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds with the growth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound.
-
Controls: Include a positive control (microbes in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound where no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Materials:
-
N-stearoyl amino acid esters
-
Bacterial and/or fungal strains
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer or pipette tip
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized suspension of the test microorganism evenly onto the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume of the dissolved N-stearoyl amino acid ester solution into each well.
-
Controls: Use a solvent control (the solvent used to dissolve the test compound) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of no microbial growth around each well. A larger diameter indicates higher antimicrobial activity.
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.
Materials:
-
N-stearoyl amino acid esters
-
Bacterial strain
-
Growth medium (e.g., MHB)
-
Sterile flasks or tubes
-
Shaking incubator
-
Pipettes and sterile tips
-
Agar plates for colony counting
Procedure:
-
Preparation of Inoculum: Grow the bacterial culture to the mid-logarithmic phase and then dilute it to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Exposure to Test Compound: Add the N-stearoyl amino acid ester at a predetermined concentration (e.g., 2x or 4x the MIC) to the bacterial culture. A growth control with no compound is also prepared.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Visualizations
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Proposed Mechanism of Action: Membrane Disruption by the Carpet Model
The antimicrobial action of N-stearoyl amino acid esters is hypothesized to occur via the disruption of the bacterial cell membrane, consistent with the "carpet model".
Caption: Proposed mechanism of membrane disruption via the carpet model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Stearoyl-seryl-proline ethyl ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Stearoyl-seryl-proline ethyl ester. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to enhance synthesis yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is my reaction yield of this compound consistently low?
Answer:
Low yields can stem from several factors throughout the synthesis process. Consider the following troubleshooting steps:
-
Incomplete Acylation: The reaction between stearoyl chloride and the seryl-proline ethyl ester is critical. Ensure the dropwise addition of stearoyl chloride to the chilled reaction mixture to minimize hydrolysis of the acyl chloride.[1] Inadequate cooling can lead to the formation of stearic acid as a byproduct, reducing the amount of acylating agent available.
-
Suboptimal pH: The pH of the reaction medium significantly influences the N-acylation of amino acids. For similar acylations, a pH range of 9.0-10.0 has been found to be effective for O-acylation, while higher pH values can lead to hydrolysis of the acylating agent and byproducts.[2][3] It is crucial to maintain a stable, slightly alkaline pH to facilitate the nucleophilic attack of the amine group of the dipeptide ester on the stearoyl chloride.
-
Moisture Contamination: Stearoyl chloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the acyl chloride.
-
Poor Solubility of Reactants: N-stearoyl derivatives are lipophilic and may have poor solubility in aqueous media. The use of a co-solvent like acetone or THF in the reaction mixture can improve the solubility of stearoyl chloride and enhance reaction efficiency.
-
Inefficient Coupling: If using a coupling agent-based method (e.g., HBTU, HATU), ensure the appropriate stoichiometry of the coupling agent and base (e.g., N-Methyl Morpholine or DIPEA) is used. The concentration of reactants can also play a role; higher concentrations can favor the desired bimolecular reaction.
Question: I am observing significant amounts of byproducts in my final product. How can I improve the purity?
Answer:
The formation of byproducts is a common challenge in peptide synthesis. Here are some strategies to enhance the purity of your this compound:
-
Control of Reaction Temperature: As mentioned, maintaining a low temperature (-5°C to -10°C) during the addition of stearoyl chloride is crucial to minimize its hydrolysis.[1]
-
Purification of Intermediates: If you are synthesizing the seryl-proline ethyl ester dipeptide beforehand, ensure its purity before proceeding with the N-acylation step. Impurities in the dipeptide will carry through to the final product.
-
Effective Work-up and Purification:
-
Extraction: After the reaction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary to separate the product from water-soluble impurities.[1]
-
Washing: Washing the organic layer with a mild acid (to remove unreacted amine), a mild base (to remove unreacted stearic acid), and brine will help in removing a significant portion of impurities.
-
Chromatography: For high-purity requirements, column chromatography on silica gel is often necessary. A gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the desired product from closely related impurities.
-
-
Side Reaction Prevention:
-
Diketopiperazine Formation: Dipeptide esters can be prone to intramolecular cyclization to form diketopiperazines, especially under basic conditions or upon heating. It is advisable to use the dipeptide ester immediately after its preparation and avoid prolonged exposure to basic conditions.
-
Racemization: While less common at the N-acylation step, racemization can be a concern during the synthesis of the dipeptide precursor. Using appropriate coupling reagents and minimizing reaction times can help prevent this.
-
Frequently Asked Questions (FAQs)
What is the general synthetic route for this compound?
The most common approach involves the N-acylation of a pre-formed seryl-proline ethyl ester dipeptide with stearoyl chloride. This is typically carried out in a two-phase system or with a co-solvent to manage the solubility of the lipophilic stearoyl chloride.[1]
What are the critical parameters to control during the synthesis?
The most critical parameters are temperature, pH, and moisture control. Low temperatures and a slightly alkaline pH are generally preferred for the acylation step to maximize yield and minimize byproduct formation.[1][2] Strict anhydrous conditions are necessary to prevent hydrolysis of the stearoyl chloride.
Which analytical techniques are suitable for characterizing the final product?
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., amide and ester carbonyls).
Data Presentation
Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes expected trends in yield based on the optimization of similar N-acylation and peptide coupling reactions. Note: This data is representative and actual yields may vary based on specific experimental setup and scale.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Temperature | -5°C | ~85% | 25°C (Room Temp) | ~60% | Lower temperatures minimize the hydrolysis of stearoyl chloride, a key side reaction.[1] |
| pH | 8.5 | ~90% | 11.0 | ~70% | A moderately basic pH facilitates the nucleophilic attack by the amine. Higher pH increases the rate of hydrolysis of the acyl chloride.[2][3] |
| Solvent System | Dichloromethane/Water | ~75% | Dichloromethane | ~88% | A biphasic system can be effective, but a single organic solvent with a suitable base can improve reactant interaction and yield. |
| Coupling Agent (for alternative route) | HBTU/DIPEA | ~92% | DCC/HOBt | ~85% | Modern uronium/phosphonium-based coupling reagents like HBTU often provide higher yields and faster reaction times compared to older carbodiimide methods. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is based on the Schotten-Baumann reaction conditions.
Materials:
-
Seryl-proline ethyl ester hydrochloride
-
Stearoyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Procedure:
-
Dipeptide Solution Preparation: Dissolve seryl-proline ethyl ester hydrochloride in deionized water and cool the solution to -5°C to -10°C in an ice-salt bath.
-
pH Adjustment: Slowly add a chilled solution of NaOH or KOH to the dipeptide solution with stirring until the pH reaches approximately 8.5-9.0. Maintain this temperature throughout the addition.
-
Acylation: In a separate flask, dissolve stearoyl chloride in an equal volume of dry DCM or ethyl acetate. Add this solution dropwise to the vigorously stirred, chilled dipeptide solution over 30-60 minutes. Monitor the pH and add more base as needed to maintain the alkaline pH.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Protocol 2: Synthesis via Peptide Coupling Agents (Alternative Method)
This method involves the coupling of stearic acid directly with the dipeptide ester.
Materials:
-
Stearic acid
-
Seryl-proline ethyl ester hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or N-Methyl Morpholine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of Stearic Acid: In a round-bottom flask under an inert atmosphere, dissolve stearic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Stir for 10-15 minutes at room temperature.
-
Dipeptide Addition: In a separate flask, dissolve seryl-proline ethyl ester hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.5 equivalents).
-
Coupling Reaction: Add the dipeptide solution to the activated stearic acid solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid and wash with water.
-
Alternatively, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
-
Purification: Dry the crude product and purify by silica gel chromatography as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conceptual Signaling Pathway for t-PA Release
This compound has been shown to induce the release of tissue-type plasminogen activator (t-PA).[1] While the precise signaling cascade initiated by this specific molecule is not fully elucidated, this diagram illustrates a conceptual pathway based on known mechanisms of regulated t-PA secretion from endothelial cells.
Caption: Conceptual pathway of t-PA release induced by this compound.
References
Technical Support Center: N-Stearoyl-seryl-proline ethyl ester Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Stearoyl-seryl-proline ethyl ester. The focus is on addressing common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lipophilic molecule, characterized by the presence of a long-chain stearoyl group. This chemical feature results in high lipophilicity and consequently, very low aqueous solubility, which can pose significant challenges during in vitro and in vivo experimental setups. Achieving a stable and appropriate concentration in aqueous buffers is critical for reliable biological assays.
Q2: What are the initial steps to dissolve this compound?
Due to its hydrophobic nature, direct dissolution in aqueous solutions is not recommended. The advised starting point is to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating a stock solution at a high concentration. Other organic solvents like ethanol or methanol can also be considered.
Q3: My compound precipitates when I dilute the DMSO stock solution in my aqueous experimental buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the lipophilic compound dissolved in the aqueous medium. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the organic solvent concentration: Determine the highest tolerable percentage of the organic solvent (e.g., DMSO) in your experimental system that does not affect the biological assay.
-
Use a surfactant: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ co-solvents: The addition of a co-solvent to the aqueous buffer can increase the solubility of the compound.
Q4: Are there more advanced techniques to enhance the solubility of this compound for in vivo studies?
Yes, for more complex applications like in vivo studies, formulation strategies are often necessary. Two common and effective methods are:
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a molecular level. This can significantly improve the dissolution rate and oral bioavailability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Precipitation of the compound leading to unknown and variable final concentrations. | 1. Visually inspect for any precipitate after dilution. 2. Centrifuge your final solution and measure the concentration of the supernatant. 3. Implement solubility enhancement techniques as described in the FAQs and Experimental Protocols sections. |
| Cloudiness or turbidity observed in the well-plate. | The compound is coming out of solution. | 1. Lower the final assay concentration. 2. Increase the percentage of the organic solvent if permissible for your assay. 3. Consider pre-complexing the compound with a solubilizing agent like cyclodextrin. |
| Difficulty in preparing a concentrated stock solution. | The chosen organic solvent is not optimal. | 1. Try a stronger organic solvent such as dimethylformamide (DMF). 2. Gently warm the solution while dissolving. 3. Use sonication to aid dissolution.[1] |
Quantitative Data on Solubility
| Solvent Type | Examples | General Solubility of N-Stearoyl Amino Acids |
| Aqueous Buffers | PBS, Tris-HCl | Very Low / Insoluble |
| Polar Aprotic Solvents | DMSO, DMF | High |
| Alcohols | Ethanol, Methanol | Moderate to High |
| Non-polar Solvents | Hexane, Toluene | Low to Moderate |
Experimental Protocols
Protocol 1: General Method for Solubility Assessment
This protocol provides a basic framework to determine the approximate solubility of this compound in a solvent of interest.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the solution at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This protocol describes a lab-scale method for preparing a solid dispersion to enhance the solubility of this compound.
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC)).
-
Dissolution: Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., a mixture of dichloromethane and ethanol).[2] A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and grind it into a fine powder using a mortar and pestle.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
This protocol details a simple method to prepare an inclusion complex of this compound with a cyclodextrin.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher water solubility and safety profile.
-
Molar Ratio: Determine the molar ratio of the compound to cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.
-
Incorporation of Compound: Gradually add the this compound to the paste and continue kneading for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Visualizations
Potential Anti-Inflammatory Signaling Pathway
N-stearoyl derivatives and proline-containing compounds have been associated with anti-inflammatory effects. One of the key pathways in inflammation is the NF-κB signaling cascade. This diagram illustrates a hypothetical mechanism by which this compound might exert anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Solubility Enhancement
This diagram outlines the logical steps a researcher can follow when encountering solubility issues with this compound.
Caption: Decision-making workflow for addressing solubility issues of this compound.
References
Technical Support Center: Purification of N-Stearoyl-seryl-proline ethyl ester
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of N-Stearoyl-seryl-proline ethyl ester. While this specific lipopeptide may not be extensively documented, the methodologies presented are based on established principles for purifying analogous N-acyl amino acid esters and other lipopeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for this compound?
A1: The most effective purification strategies involve a multi-step approach combining extraction and chromatography. Key techniques include:
-
Liquid-Liquid Extraction (LLE): To remove water-soluble impurities and inorganic salts after the synthesis reaction.[1]
-
Solid-Phase Extraction (SPE): An effective method for rapid cleanup and separation of the target compound from unreacted fatty acids or highly polar impurities.[2][3]
-
Flash Column Chromatography: Often performed on silica gel or reversed-phase media for initial purification of the crude product.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): The preferred method for achieving high purity (>98%), typically using a C18 reversed-phase column.[4][5]
-
Recrystallization: A final polishing step to obtain a highly crystalline product, provided a suitable solvent system can be identified.[1][6]
Q2: What are the common impurities I should expect?
A2: Common impurities originate from the starting materials or side reactions during synthesis. These include:
-
Unreacted Stearic Acid
-
Unreacted Seryl-proline ethyl ester
-
Hydrolysis products (N-Stearoyl-seryl-proline)
-
Diastereomers, if stereocontrol during synthesis was not absolute.
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods. TLC is excellent for rapid, qualitative assessment of fractions from column chromatography. Analytical HPLC provides quantitative purity analysis. For structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4][5]
Troubleshooting Guide
Issue 1: Low yield after liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The lipophilic nature of the molecule requires an organic solvent for extraction. Ensure the aqueous layer's pH is adjusted to keep the molecule neutral and maximize its partitioning into the organic phase.[1][5] |
| Emulsion Formation | The amphiphilic nature of the product can cause stable emulsions. To break an emulsion, try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of celite. |
| Insufficient Extraction | Perform multiple extractions (e.g., 3x with smaller volumes of organic solvent) rather than a single extraction with a large volume to improve recovery. |
Issue 2: Product is not separating from stearic acid during silica gel chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | This compound and stearic acid have similar polarities, making separation on silica gel challenging. |
| Use Reversed-Phase Chromatography | Reversed-phase (e.g., C18) chromatography is more effective. The long stearoyl chain provides strong retention, and gradient elution with solvents like acetonitrile/water or methanol/water can effectively separate the product from the more nonpolar stearic acid.[4] |
| Use an Alternative SPE | Employ an aminopropyl-bonded silica SPE cartridge. The stearic acid (acidic) will be retained by the basic aminopropyl groups, while the neutral ester product can be eluted with a non-polar solvent.[2][3] |
Issue 3: Multiple peaks observed in the final HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Peaks corresponding to starting materials may be present. Confirm their identity by co-injecting with authentic standards or by LC-MS. Optimize the synthesis reaction conditions (time, temperature, stoichiometry). |
| Product Degradation | The ester group can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure mobile phases for HPLC are buffered if necessary and avoid prolonged storage in solution. The use of trifluoroacetic acid (TFA) at low concentrations (0.1%) in the mobile phase is common and generally acceptable.[5] |
| Presence of Diastereomers | If chiral centers were affected during synthesis, diastereomers may be present. Use a high-resolution analytical column and optimize the gradient to attempt separation. Chiral chromatography may be necessary for baseline resolution. |
Data Summary Tables
Table 1: Recommended Starting Conditions for Reversed-Phase HPLC Purification
| Parameter | Recommendation |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA)[5] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Trifluoroacetic Acid (TFA)[5] |
| Gradient | Start with a high concentration of A (e.g., 30-40% B) and ramp up to 95-100% B over 20-40 minutes. |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column). |
| Detection | UV at 210-220 nm (for the amide bond). |
Table 2: General Protocol for Solid-Phase Extraction (SPE) Cleanup
| Step | Sorbent Type: Aminopropyl (To remove excess stearic acid) | Sorbent Type: C18 (Reversed-Phase) (General Cleanup) |
| Condition | 1-3 column volumes of Hexane | 1-3 column volumes of Methanol, then 1-3 column volumes of Water |
| Equilibrate | 1-3 column volumes of Hexane | 1-3 column volumes of the initial mobile phase (e.g., 70% Water/Methanol) |
| Load | Crude product dissolved in a minimal amount of Hexane or Dichloromethane. | Crude product dissolved in a minimal amount of loading solvent. |
| Wash | Wash with Hexane to elute the product. Stearic acid remains bound. | Wash with a weak solvent (e.g., 70% Water/Methanol) to remove polar impurities. |
| Elute | N/A (Product is in the load/wash fraction). | Elute the product with a strong solvent (e.g., 100% Methanol or Acetonitrile). |
Experimental Protocols
Protocol 1: Purification by Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude or partially purified product in a minimal volume of a strong solvent like methanol or DMSO. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the starting mobile phase composition (e.g., 70% Water/ACN + 0.1% TFA) until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Begin collecting fractions as the UV detector signal starts to rise. Collect fractions of a fixed volume (e.g., 10 mL) throughout the elution of the peak(s) of interest.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC or TLC to identify those containing the pure product.
-
Product Recovery: Pool the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of the compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, heptane) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the impure compound until it is fully dissolved.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator (0-4°C) overnight.[6]
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under a high vacuum to remove all residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting an impure final product.
References
- 1. This compound | 131476-72-7 | Benchchem [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of antibacterial lipopeptides from Bacillus velezensis YA215 isolated from sea mangroves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Overcoming Lipoamino Acid Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lipoamino acid aggregation in vitro.
Frequently Asked Questions (FAQs)
Q1: What are lipoamino acids and why are they prone to aggregation?
A1: Lipoamino acids are amphiphilic molecules that combine the structural features of lipids and amino acids.[1] This structure gives them unique properties for applications like drug delivery and gene therapy.[2][3] Their amphiphilic nature, with a hydrophilic amino acid head group and a hydrophobic lipid tail, is the primary reason for their tendency to self-assemble and aggregate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tails and water.[4]
Q2: What are the main factors that influence lipoamino acid aggregation?
A2: Several factors can significantly influence the aggregation of lipoamino acids in vitro, including:
-
pH: The pH of the solution affects the ionization state of the amino acid head group, which in turn influences electrostatic interactions between molecules.[5]
-
Temperature: Temperature can affect the kinetic energy of the molecules and the hydrophobic interactions, with higher temperatures sometimes promoting aggregation.[6]
-
Ionic Strength: The concentration of salts in the solution can screen electrostatic repulsions between charged head groups, promoting closer packing and aggregation.
-
Concentration: Above a certain concentration, known as the critical micelle concentration (CMC), lipoamino acid monomers will spontaneously assemble into aggregates.
-
Lipoamino Acid Structure: The length and saturation of the lipid tail, as well as the nature of the amino acid head group, will impact the packing and stability of the aggregates.
Q3: How can I characterize the aggregation of my lipoamino acid formulation?
A3: Several analytical techniques can be used to characterize lipoamino acid aggregation:
-
Dynamic Light Scattering (DLS): This technique is widely used to determine the average particle size and polydispersity index (PDI) of aggregates in a solution.[7][8] A high PDI value indicates a broad size distribution, which can be a sign of uncontrolled aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size and concentration measurements, offering a higher resolution view of the size distribution, especially for polydisperse samples.[3][9]
-
Transmission Electron Microscopy (TEM): TEM allows for direct visualization of the morphology and size of the aggregates.[10][11]
Troubleshooting Guide
Q1: My lipoamino acid solution is cloudy and shows visible precipitation. What should I do?
A1: Cloudiness and precipitation are clear indicators of extensive aggregation. Here are some steps to troubleshoot this issue:
-
Problem: The lipoamino acid concentration may be too high, exceeding its solubility limit in the current formulation.
-
Solution: Try reducing the concentration of the lipoamino acid. Prepare a dilution series to determine the optimal concentration range for your application.
-
-
Problem: The pH of the solution may be close to the isoelectric point (pI) of the lipoamino acid, minimizing its charge and promoting aggregation.
-
Problem: The method of preparation may not be optimal for solubilization.
-
Solution: Utilize a solvent-evaporation method. Dissolve the lipoamino acid in a small amount of a suitable organic solvent (e.g., ethanol, methanol, or chloroform) first, and then add this solution dropwise to the aqueous buffer while vortexing or stirring.[1]
-
Q2: My DLS results show a high Polydispersity Index (PDI > 0.3). How can I achieve a more monodisperse formulation?
A2: A high PDI suggests a heterogeneous population of aggregates, which can affect the reproducibility and performance of your formulation.
-
Problem: Incomplete dissolution or the presence of large, uncontrolled aggregates.
-
Solution 1: Sonication: Use a probe or bath sonicator to break down larger aggregates into smaller, more uniform particles. Apply sonication in short bursts on ice to prevent excessive heating, which could potentially degrade the lipoamino acid.[12]
-
Solution 2: Extrusion: Pass the lipoamino acid suspension through polycarbonate membranes with a defined pore size using a mini-extruder. This will help to homogenize the particle size.
-
-
Problem: The formulation is inherently unstable and prone to aggregation over time.
-
Solution: Add Stabilizing Excipients: Incorporate excipients that can help to stabilize the lipoamino acid aggregates. These can include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can adsorb to the surface of the aggregates, providing steric hindrance and preventing them from clumping together.[13][14]
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can also provide a protective layer around the aggregates.[15]
-
-
Q3: I am observing a gradual increase in particle size over time, indicating instability. How can I improve the long-term stability of my lipoamino acid formulation?
A3: Time-dependent aggregation is a common challenge. Here are some strategies to enhance stability:
-
Problem: The storage conditions are not optimal.
-
Solution: Store the formulation at a lower temperature (e.g., 4°C) to reduce the kinetic energy of the particles and slow down aggregation.[16] However, be mindful of potential phase transitions at lower temperatures.
-
-
Problem: The ionic strength of the buffer is too high.
-
Solution: Reduce the salt concentration in your buffer. High ionic strength can screen the electrostatic repulsion between charged lipoamino acid head groups, leading to aggregation.
-
-
Problem: The formulation lacks sufficient stabilizing components.
Quantitative Data on Lipoamino Acid Aggregation
The following tables provide illustrative data on how different experimental parameters can affect the aggregation of lipoamino acids. Please note that the exact values will vary depending on the specific lipoamino acid, its concentration, and the overall formulation.
Table 1: Illustrative Effect of pH on Particle Size and Polydispersity Index (PDI) of a Hypothetical Lipoamino Acid
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 4.0 | 550.2 | 0.650 |
| 5.0 | 230.5 | 0.410 |
| 6.0 | 150.1 | 0.250 |
| 7.0 | 145.8 | 0.230 |
| 8.0 | 180.3 | 0.350 |
| 9.0 | 450.7 | 0.580 |
This table illustrates the typical "U-shaped" curve for pH-dependent aggregation, with the lowest particle size and PDI observed at a pH away from the isoelectric point.
Table 2: Illustrative Effect of Temperature on the Stability of a Lipoamino Acid Formulation
| Temperature (°C) | Initial Average Particle Size (nm) | Average Particle Size after 24h (nm) |
| 4 | 155.3 | 160.1 |
| 25 | 156.1 | 250.8 |
| 37 | 154.9 | 480.2 |
This table demonstrates that higher temperatures can accelerate the rate of aggregation over time.[6]
Table 3: Critical Micelle Concentration (CMC) of Selected Surfactants
| Surfactant | CMC (mM in water at 25°C) |
| Sodium Dodecyl Sulfate (SDS) | 8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | 0.92 |
| Polysorbate 20 (Tween 20) | 0.059 |
| Polysorbate 80 (Tween 80) | 0.012 |
This table provides CMC values for common surfactants that can be considered as stabilizing excipients.[4][8][17]
Experimental Protocols
Protocol 1: Preparation of Lipoamino Acid Nanoparticles by Solvent Evaporation and Sonication
-
Dissolution: Weigh the desired amount of lipoamino acid and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Hydration: In a separate sterile container, prepare the aqueous buffer of the desired pH and ionic strength.
-
Injection: While vigorously vortexing or stirring the aqueous buffer, add the lipoamino acid solution dropwise.
-
Solvent Evaporation: If a volatile organic solvent was used, it can be removed by stirring the solution in a fume hood for several hours or by using a rotary evaporator.
-
Sonication: To reduce the particle size and polydispersity, sonicate the suspension using a probe sonicator. Use short pulses (e.g., 30 seconds on, 30 seconds off) while keeping the sample on ice to prevent overheating.
-
Characterization: Analyze the final formulation using Dynamic Light Scattering (DLS) to determine the average particle size and PDI.
Protocol 2: Characterization of Lipoamino Acid Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation: If necessary, dilute a small aliquot of your lipoamino acid formulation with the same buffer used for its preparation to an appropriate concentration for DLS analysis. The solution should be visually clear or slightly opalescent.
-
Instrument Setup: Set the DLS instrument to the correct temperature and allow it to equilibrate.
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the particle size distribution, average hydrodynamic diameter, and the polydispersity index (PDI).[7]
Visualizations
Caption: Molecular forces driving lipoamino acid aggregation.
Caption: Experimental workflow for preparing a stable lipoamino acid formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Dynamic Light Scattering and Optical Absorption Spectroscopy Study of pH and Temperature Stabilities of the Extracellular Hemoglobin of Glossoscolex paulistus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging individual protein aggregates to follow aggregation and determine the role of aggregates in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Real-time observation of protein aggregates in pharmaceutical formulations using liquid cell electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 13. CMC Values | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on alpha-lipoic acid delivery by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
Technical Support Center: N-Stearoyl-seryl-proline ethyl ester
Welcome to the technical support center for N-Stearoyl-seryl-proline ethyl ester. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this lipopeptide.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
This compound has three primary sites susceptible to degradation: the C-terminal ethyl ester bond, the peptide bond between serine and proline, and the N-terminal amide bond linking the stearoyl group to serine. Degradation can occur through both enzymatic and chemical hydrolysis.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, yielding N-Stearoyl-seryl-proline and ethanol. This can be mediated by carboxylesterases present in biological matrices.
-
Peptide Bond Cleavage: The amide bond between the serine and proline residues may be cleaved by specific peptidases. Proline's unique structure makes this bond resistant to many common proteases, but certain proline-specific peptidases could potentially act on it.[1][2]
-
N-Acyl Amide Hydrolysis: The amide bond between the stearic acid and the serine residue can be a target for hydrolases that recognize N-acyl amino acids.
Q2: My compound appears to be degrading in my in vitro assay. What are the likely causes?
Degradation in an in vitro setting is most likely due to enzymatic activity from components in your culture medium (e.g., serum) or cell lysates, or due to chemical instability at the experimental pH and temperature.
-
Enzymatic Degradation: If your medium contains serum, it is a source of various esterases and proteases that can degrade the compound.
-
Chemical Hydrolysis: The ester bond is susceptible to pH-dependent hydrolysis. At alkaline pH, the rate of hydrolysis can increase significantly.[3][4][5]
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, consider the following strategies:
-
Use Heat-Inactivated Serum: If serum is required in your cell culture, using heat-inactivated serum can reduce the activity of some proteases.
-
Work with Purified Enzymes: When studying the effects of specific enzymes, using purified preparations instead of crude lysates will reduce non-specific degradation.
-
Control pH: Maintain a pH between 4 and 8, as extreme pH values can accelerate the chemical hydrolysis of the ester bond.[4]
-
Optimize Temperature: Perform experiments at the lowest feasible temperature to slow down both enzymatic and chemical degradation rates.
-
Include Protease and Esterase Inhibitors: The addition of broad-spectrum protease and esterase inhibitor cocktails to your experimental setup can significantly reduce enzymatic degradation.
Q4: What are the expected degradation products I should monitor for?
The primary degradation products to monitor for are:
-
N-Stearoyl-seryl-proline: Resulting from the hydrolysis of the ethyl ester.
-
Stearic Acid and Seryl-proline ethyl ester: Resulting from the cleavage of the N-terminal amide bond.
-
N-Stearoyl-serine and Proline ethyl ester: Resulting from the cleavage of the peptide bond.
-
Stearic Acid, Serine, and Proline: Resulting from complete hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Confirm the stability of the compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using LC-MS to detect the parent compound and its potential degradation products. |
| Cell Line Variability | Different cell lines may express varying levels of esterases and peptidases. If possible, quantify the expression of key enzymes like carboxylesterases in your cell line. |
| Adsorption to Plastics | The lipophilic nature of the stearoyl group can lead to adsorption onto plasticware. Use low-adhesion microplates and polypropylene tubes. |
Issue 2: Low recovery of the compound from biological samples (plasma, serum).
| Potential Cause | Troubleshooting Step |
| Rapid Enzymatic Degradation | Biological fluids like plasma and serum have high enzymatic activity. Process samples quickly and at low temperatures. Add protease and esterase inhibitors to collection tubes. |
| Protein Binding | The lipophilic nature of the compound can lead to significant binding to plasma proteins like albumin. Use appropriate extraction methods (e.g., protein precipitation with acetonitrile or methanol) to ensure complete recovery. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Medium
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation: Spike the compound into your cell culture medium (with and without serum) at the final desired concentration.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the medium.
-
Sample Processing: Immediately quench enzymatic activity by adding a cold organic solvent like acetonitrile (1:3 ratio, medium to solvent).
-
Analysis: Centrifuge to pellet proteins and analyze the supernatant by LC-MS to quantify the remaining parent compound and identify any degradation products.
Protocol 2: In Vitro Plasma Stability Assay
-
Plasma Preparation: Thaw frozen plasma (e.g., human, rat, mouse) at 37°C.
-
Compound Addition: Add this compound to the plasma to achieve the final concentration.
-
Incubation: Incubate the mixture in a shaking water bath at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Immediately mix the aliquots with 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.
-
Analysis: Vortex and centrifuge the samples. Analyze the supernatant using LC-MS to determine the concentration of the parent compound over time. The half-life (t½) can then be calculated from the degradation curve.
Quantitative Data Summary
Currently, specific quantitative data on the degradation kinetics of this compound is not widely available in the public domain. The following table provides a general overview of the stability of peptides and esters in biological systems.
| System | Typical Half-life of Peptides | Factors Influencing Stability |
| Human Plasma | Minutes to hours | Protease activity (e.g., DPP-IV, NEP), esterase activity, protein binding. |
| Simulated Gastric Fluid (SGF) | Seconds to minutes | Low pH, presence of pepsin. |
| Simulated Intestinal Fluid (SIF) | Minutes to hours | Presence of trypsin, chymotrypsin, and other pancreatic enzymes. |
Visualizations
References
- 1. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 4. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Improving the shelf-life of "N-Stearoyl-seryl-proline ethyl ester" formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life and experimental success of N-Stearoyl-seryl-proline ethyl ester formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
Issue 1: Poor Solubility or Precipitation of the Compound in Aqueous Buffers
-
Question: My this compound is not dissolving or is precipitating out of my aqueous buffer. How can I improve its solubility?
-
Answer: this compound is a lipophilic compound due to its long stearoyl fatty acid chain, which results in poor solubility in aqueous solutions.[1] To improve solubility, consider the following approaches:
-
Co-solvents: Introduce a water-miscible organic co-solvent such as ethanol, DMSO, or PEG 400 into your buffer system. Start with a low percentage (e.g., 5-10%) and gradually increase until the compound dissolves. Be mindful that high concentrations of organic solvents may affect the biological activity of your formulation.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 can be used to create micelles that encapsulate the lipophilic compound, increasing its apparent solubility in water.
-
pH Adjustment: While the primary driver of insolubility is the lipid chain, the overall charge of the dipeptide can influence solubility. Evaluate the pH of your buffer and adjust it to a range where the molecule has a net charge, which may slightly improve solubility.
-
Liposomal Formulations: For in vivo applications, encapsulating the compound within liposomes is an effective strategy to improve solubility and delivery.
-
Issue 2: Formulation Instability - Evidence of Degradation Over Time
-
Question: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of the formulation over time. What could be the cause and how can I prevent it?
-
Answer: The primary degradation pathway for this compound is likely hydrolysis of the ethyl ester bond, yielding the corresponding carboxylic acid. Other potential degradation pathways for peptides include oxidation and aggregation.[2][3]
-
Hydrolysis: The ester bond is susceptible to both acid- and base-catalyzed hydrolysis. To minimize hydrolysis:
-
pH Control: Maintain the formulation pH in the range of 4-6, where the rate of hydrolysis for many esters is at a minimum. Use a suitable buffer system to maintain a stable pH.
-
Temperature Control: Store the formulation at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down the rate of hydrolysis.
-
-
Oxidation: The serine residue could be susceptible to oxidation. To prevent this:
-
Antioxidants: Include antioxidants such as ascorbic acid or methionine in your formulation.
-
Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
-
Aggregation: The lipophilic stearoyl chain can lead to self-aggregation. To mitigate this:
-
Excipients: The inclusion of proline has been shown to inhibit protein aggregation.[4] Sugars like sucrose or trehalose can also act as stabilizers.
-
Concentration: Work with the lowest effective concentration of the compound to reduce the likelihood of aggregation.
-
-
Issue 3: Inconsistent Results in Biological Assays
-
Question: I am seeing high variability in my cell-based assay results. Could this be related to the formulation?
-
Answer: Yes, formulation issues can lead to inconsistent biological data.
-
Precipitation: If the compound is precipitating in your cell culture media, the effective concentration will be lower and variable. Visually inspect the media for any cloudiness or precipitate.
-
Aggregation: Aggregates can have different biological activity compared to the monomeric form and may lead to inconsistent results.
-
Interaction with Media Components: The lipophilic nature of the compound may cause it to adsorb to plasticware or interact with proteins in the serum of your cell culture media, reducing its effective concentration. Consider using low-protein binding plates and running control experiments with and without serum.
-
Frequently Asked Questions (FAQs)
General Properties and Handling
-
What is this compound? It is a synthetic lipoamino acid derivative. It consists of a stearic acid molecule linked to a dipeptide (seryl-proline) with an ethyl ester at the C-terminus.[1]
-
What are the recommended storage conditions for the neat compound? The neat, lyophilized compound should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and temperature.
-
How should I prepare stock solutions? Due to its lipophilic nature, it is best to prepare stock solutions in an organic solvent like DMSO or ethanol. These stock solutions can then be diluted into aqueous buffers, but care must be taken to avoid precipitation.
Formulation and Stability
-
What are the primary degradation pathways for this molecule? The most likely degradation pathways are hydrolysis of the ethyl ester and the peptide bond, as well as potential oxidation of the serine residue and aggregation driven by the stearoyl chain.[2][3]
-
What excipients can be used to improve the stability of my formulation?
-
Buffers: Citrate or acetate buffers to maintain an optimal pH (typically 4-6).
-
Antioxidants: Ascorbic acid, methionine.
-
Cryo/Lyoprotectants (for frozen or lyophilized formulations): Sucrose, trehalose.
-
Bulking agents (for lyophilized formulations): Mannitol.
-
Solubilizing agents: Co-solvents (ethanol, PEG 400), surfactants (Polysorbate 80).
-
Biological Activity and Mechanism of Action
-
What is the likely mechanism of action for this compound? While specific signaling pathways have not been definitively identified in the public domain, the lipophilic stearoyl group likely acts as a membrane anchor, facilitating the interaction of the dipeptide moiety with components of the cell membrane.[5] This interaction could modulate downstream signaling events.
Quantitative Data Summary
The following table provides illustrative stability data for a hypothetical this compound formulation. This data is representative of typical lipopeptide stability and should be used as a guideline for designing stability studies.
| Storage Condition | Timepoint | % Remaining (HPLC) | Key Degradant | Appearance |
| 40°C / 75% RH | 1 month | 85.2 | N-Stearoyl-seryl-proline | Clear, colorless |
| 3 months | 62.7 | N-Stearoyl-seryl-proline | Slight opalescence | |
| 25°C / 60% RH | 3 months | 92.1 | N-Stearoyl-seryl-proline | Clear, colorless |
| 6 months | 85.5 | N-Stearoyl-seryl-proline | Clear, colorless | |
| 5°C | 6 months | 98.5 | N-Stearoyl-seryl-proline | Clear, colorless |
| 12 months | 96.2 | N-Stearoyl-seryl-proline | Clear, colorless | |
| -20°C | 12 months | >99 | Not Detected | Clear, colorless |
| 24 months | >99 | Not Detected | Clear, colorless |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation products and pathways of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and LC-MS to identify and characterize any degradation products.
Protocol 2: HPLC Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Troubleshooting workflow for formulation issues.
Caption: Proposed interaction with the cell membrane.
References
- 1. This compound | 131476-72-7 | Benchchem [benchchem.com]
- 2. Kinetics and molecular modelling studies on the stereoselective hydrolysis of enantiomeric esters by dipeptide catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 131476-72-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Interaction of immunologically-active lipopeptides with membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Stearoyl-seryl-proline ethyl ester and Commercial Skin Barrier Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound N-Stearoyl-seryl-proline ethyl ester against established commercial skin barrier ingredients. Due to the limited direct research on this compound, this analysis draws upon findings from structurally similar molecules, namely pseudoceramides and proline derivatives, to hypothesize its mechanism and efficacy. The performance of well-documented commercial ingredients is presented with supporting experimental data to offer a benchmark for evaluation.
Introduction to this compound
This compound is a synthetic lipoamino acid. While direct studies on its skin barrier effects are not yet prevalent in publicly available literature, its chemical structure suggests a probable function as a pseudoceramide. Pseudoceramides are synthetic lipids designed to mimic the structure and function of natural ceramides in the stratum corneum, the outermost layer of the skin.
The prevailing hypothesis is that this compound, much like its structural analogs such as N-Palmitoyl-4-Hydroxy-L-Proline Palmityl Ester, integrates into the lipid lamellae of the stratum corneum. This integration is believed to enhance the skin's barrier function, reduce transepidermal water loss (TEWL), and improve skin hydration. Furthermore, studies on other proline derivatives, like N-acetyl-L-hydroxyproline, have demonstrated an ability to upregulate the synthesis of endogenous ceramides by increasing the expression of serine palmitoyltransferase (SPT), a critical enzyme in the ceramide production pathway.[1] This suggests a dual-action mechanism for this compound: direct structural support and stimulation of the skin's own ceramide production.
Comparative Performance of Skin Barrier Ingredients
To provide a context for the potential efficacy of this compound, this section summarizes the performance of several widely used commercial skin barrier ingredients. The data is presented based on key performance indicators: reduction in Transepidermal Water Loss (TEWL) and improvement in skin hydration.
| Ingredient | Concentration | Study Duration | TEWL Reduction | Skin Hydration Improvement | Source(s) |
| Ceramides | 0.5% - 1% | 24 hours - 28 days | Up to 25% decrease after a single application.[2] Significant improvement over 28 days.[3] | Significant increase over 24 hours, greater than reference moisturizers.[2][3] | [2][3][4] |
| Hyaluronic Acid | 0.1% - 1% | 1 - 12 weeks | Significant reduction after 12 weeks.[5] Crosslinked HA showed a 27.8% reduction. | Significant increase within hours, sustained over 24 hours.[6] Oral intake also shows significant improvement.[7] | [5][8][6][7] |
| Petrolatum | Not specified (as occlusive) | Single application | Up to 98% reduction.[9] | Primarily prevents water loss, leading to increased hydration. | [9][10] |
| Shea Butter | Not specified | 24 hours | 37.8% decrease after 24 hours. Rapid recovery after ethanol-induced barrier disruption.[11] | 58% increase after 24 hours.[12] Consistent increase over 4 hours.[11] | [12][11][13] |
| Niacinamide | 5% | 4 - 12 weeks | Significant decrease over 4 weeks.[14] Oral intake showed a 5-7% reduction.[15] | Significant improvement in atopic dry skin.[16] | [14][15][16][17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of skin barrier ingredients.
Measurement of Transepidermal Water Loss (TEWL)
Objective: To assess the integrity of the skin barrier by quantifying the amount of water that evaporates from the epidermis to the surrounding atmosphere.
Apparatus: Tewameter® (e.g., TM300, Courage + Khazaka Electronic, Germany) or similar evaporimeter.
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes prior to measurement.
-
Measurement Sites: Specific sites on the volar forearm are marked for application of the test product and for control.
-
Baseline Measurement: Baseline TEWL readings are taken from all marked sites before product application.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test sites. A control site remains untreated or is treated with a vehicle control.
-
Post-application Measurements: TEWL readings are taken at specified time points (e.g., 1, 2, 4, 8, 24 hours) after product application.
-
Data Analysis: The percentage change in TEWL from baseline is calculated for both the treated and control sites. A lower TEWL value indicates improved barrier function.
Quantification of Skin Hydration (Corneometry)
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka Electronic, Germany).
Procedure:
-
Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurements.
-
Measurement Sites: Similar to TEWL measurements, specific sites are marked on the volar forearm.
-
Baseline Measurement: Baseline skin hydration is measured at all sites before product application.
-
Product Application: A standardized amount of the test product is applied to the designated areas.
-
Post-application Measurements: Skin hydration is measured at specified intervals after application.
-
Data Analysis: The change in corneometer units from baseline is calculated to determine the improvement in skin hydration.
Quantification of Ceramides by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To separate and quantify the different classes of ceramides in the stratum corneum.
Procedure:
-
Sample Collection: Stratum corneum samples are collected from treated and control skin sites using tape stripping.
-
Lipid Extraction: The lipids are extracted from the tape strips using a solvent mixture (e.g., chloroform/methanol).
-
HPTLC: The extracted lipid samples are applied to an HPTLC plate. The plate is then developed in a solvent system that separates the different lipid classes.
-
Visualization and Quantification: The separated lipid bands are visualized using a reagent (e.g., primuline spray) and quantified by densitometry, comparing the band intensities to known standards.
Quantification of Serine Palmitoyltransferase (SPT) mRNA
Objective: To measure the gene expression of SPT, the rate-limiting enzyme in ceramide synthesis.
Procedure:
-
Sample Collection: Skin biopsies or cultured keratinocytes are obtained from treated and control groups.
-
RNA Extraction: Total RNA is extracted from the samples.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Polymerase Chain Reaction (qPCR): The cDNA is used as a template for qPCR with primers specific for the SPT gene (e.g., SPTLC1 or SPTLC2). A housekeeping gene is used for normalization.
-
Data Analysis: The relative expression of SPT mRNA is calculated using the comparative Ct method (ΔΔCt). An increase in SPT mRNA suggests an upregulation of ceramide synthesis.
Visualizations
Signaling Pathway of Ceramide Synthesis
The de novo synthesis of ceramides is a key pathway for maintaining the skin barrier. This compound is hypothesized to positively influence this pathway.
Caption: Hypothesized stimulation of the de novo ceramide synthesis pathway by this compound.
Experimental Workflow for Efficacy Testing
The following workflow outlines the key steps in evaluating the efficacy of a novel skin barrier ingredient.
Caption: A generalized workflow for the clinical evaluation of a topical skin barrier ingredient.
Conclusion
While direct comparative data for this compound is not yet available, the evidence from structurally related pseudoceramides and proline derivatives strongly suggests its potential as an effective skin barrier ingredient. Its hypothesized dual mechanism of providing structural support and stimulating endogenous ceramide synthesis positions it as a promising candidate for further research and development. The provided data on established commercial ingredients serves as a valuable benchmark for future studies aiming to quantify the precise efficacy of this compound in skin barrier repair and hydration. Further in-vivo and in-vitro studies are warranted to substantiate these hypotheses and fully elucidate its performance profile.
References
- 1. Ceramide signalling: regulatory role in cell proliferation, differentiation and apoptosis in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin hydration is significantly increased by a cream formulated to mimic the skin’s own natural moisturizing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Benefits of topical hyaluronic acid for skin quality and signs of skin aging: From literature review to clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 24-hour skin hydration and barrier function effects of a hyaluronic 1%, glycerin 5%, and Centella asiatica stem cells extract moisturizing fluid: an intra-subject, randomized, assessor-blinded study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of hyaluronic acid to improve skin conditions via a randomized double‐blind clinical test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pilot Comparative Study of the Topical Action of a Novel, Crosslinked Resilient Hyaluronic Acid on Skin Hydration and Barrier Function in a Dynamic, Three-Dimensional Human Explant Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. medline.com [medline.com]
- 11. Moisturising power of shea butter highlighted by scientific studies [cosmeticsdesign.com]
- 12. pisrt.org [pisrt.org]
- 13. us.typology.com [us.typology.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. EADV: Oral nicotinamide reduces transepidermal water loss | MDedge [mdedge.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.mdedge.com [cdn.mdedge.com]
A Head-to-Head Comparison of Synthetic Pseudoceramides in Skin Barrier Repair and Moisturization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various synthetic pseudoceramides, supported by experimental data. We delve into their efficacy in skin barrier function, hydration, and safety profiles, offering a comprehensive overview to inform formulation and research decisions.
Synthetic pseudoceramides have emerged as cost-effective and safe alternatives to natural ceramides in topical formulations, aiming to restore the functions of the skin's outermost layer, the stratum corneum.[1][2] These synthetic mimics are designed to replicate the moisture-retaining and barrier-reinforcing properties of their natural counterparts.[3] This guide synthesizes data from multiple studies to present a comparative analysis of prominent synthetic pseudoceramides.
Performance Comparison of Synthetic Pseudoceramides
The efficacy of synthetic pseudoceramides is primarily evaluated based on their ability to improve skin barrier function, measured by Transepidermal Water Loss (TEWL), and to increase skin hydration. The following tables summarize key quantitative data from various studies.
| Pseudoceramide | Key Findings | Study Population/Model | Primary Outcome Measures | Citation |
| PC-104 (1,3-bis(N-2-(hydroxyethyl)palmitoylamino)-2-hydroxypropane) | Showed less cytotoxicity compared to natural ceramides.[1] Can form lamellar structures with cholesterol and free fatty acids, which is crucial for barrier repair.[1] | Cultured human keratinocytes | Cell viability (MTT assay), cytotoxicity (LDH release assay), mitochondrial membrane potential. | [1] |
| BIO391 (N-palmitoyl-4-hydroxy-L-proline palmitoyl ester) | Demonstrated lower adverse effects on cell growth and toxicity compared to natural ceramides.[1] | Cultured human keratinocytes | Cell growth, cytotoxicity, and apoptosis assays. | [1] |
| Sphingolipid E (cetyl-propyleneglycolhydroxy-ethylpalmitamide) | Significantly increased stratum corneum hydration after 4 weeks of use.[4] No significant difference in TEWL was observed in the same period.[4] Improved disease severity and quality of life in patients with mild-to-moderate atopic dermatitis.[4][5] | 40 patients with stable, mild-to-moderate atopic dermatitis | Stratum corneum hydration (Corneometer), TEWL (Tewameter), SCORAD, DLQI, POEM. | [4][5] |
| PC-9S (myristoyl/palmitoyl oxostearamide/arachinamide MEA) | Suppressed glucocorticoid-induced increase in TEWL and epidermal thinning.[6] Showed anti-inflammatory properties and improved permeability and antimicrobial barrier function.[6] | Murine model of atopic dermatitis | TEWL, epidermal thickness, loricrin expression, barrier recovery. | [6] |
| Cetyl-PG Hydroxyethyl Palmitamide | Significantly improved visual roughness of lips.[7] Increased skin capacitance (hydration) and decreased TEWL on the lips.[7][8] Absorption into the stratum corneum correlated with improved barrier function.[9][10] | Human subjects with dry and rough lips; individuals with sensitive skin | Visual roughness score, capacitance, TEWL, ceramide profile analysis. | [7][8][9][10] |
| SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) | In a cream with a steroid, significantly increased stratum corneum moisture content and decreased TEWL after 2 weeks.[11] The formulation formed a lamellar structure on the skin.[11] | 34 participants with mild to moderate atopic dermatitis | Stratum corneum moisture content, TEWL, photographic severity assessment. | [11] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of key experimental protocols used in the cited studies.
Skin Barrier Function and Hydration Assessment
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® (Courage & Khazaka GmbH, Germany). TEWL quantifies the amount of water that passively evaporates from the skin, with lower values indicating better barrier function. Measurements are typically taken after a 15-minute acclimatization period in a controlled environment.[4][12]
-
Stratum Corneum (SC) Hydration: Assessed using a Corneometer® (Courage & Khazaka GmbH, Germany). This instrument measures the capacitance of the skin, which correlates with its hydration level. Higher values indicate better moisturization.[4]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay assesses cell metabolic activity. A reduction in the conversion of MTT to formazan indicates decreased cell viability.[1]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[1]
Clinical Assessment of Atopic Dermatitis
-
SCORing Atopic Dermatitis (SCORAD): A clinical tool used to assess the extent and severity of atopic dermatitis.[4]
-
Dermatology Life Quality Index (DLQI) and Patient-Oriented Eczema Measure (POEM): Questionnaires used to evaluate the impact of the skin condition on the patient's quality of life.[4][5]
Signaling Pathways and Mechanisms of Action
Synthetic pseudoceramides primarily function by replenishing the lipid content of the stratum corneum, thereby restoring the skin's barrier function. Some pseudoceramides may also have direct effects on cellular signaling pathways.
One study has shown that the pseudoceramide PC-9S exerts anti-inflammatory effects by stimulating the expression of Peroxisome Proliferator-Activated Receptor-α (PPARα).[6] PPARα is a nuclear receptor that plays a role in regulating skin inflammation and barrier function.
References
- 1. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Pseudo-Ceramides Work | HowStuffWorks [health.howstuffworks.com]
- 4. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Pseudoceramide Moisturizer in Patients with Mild-to-Moderate Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoceramide stimulates peroxisome proliferator-activated receptor-α expression in a murine model of atopic dermatitis: molecular basis underlying the anti-inflammatory effect and the preventive effect against steroid-induced barrier impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The efficacy of synthetic pseudo‐ceramide for dry and rough lips - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Pseudo-Ceramide-Containing Steroid Lamellar Cream in Patients with Mild to Moderate Atopic Dermatitis: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of the Efficacy of N-Acyl Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-acyl proline derivatives represent a diverse class of molecules with a broad range of therapeutic applications, stemming from their ability to modulate various physiological and pathological processes. This guide provides a comparative analysis of the efficacy of several key N-acyl proline derivatives, drawing upon data from multiple studies. The information is presented to facilitate objective comparison and to provide detailed experimental context for the cited data.
Comparative Efficacy of N-Acyl Proline Derivatives
The efficacy of N-acyl proline derivatives varies significantly depending on the specific derivative and the biological target. This section summarizes the available quantitative data on their inhibitory and modulatory activities.
Enzyme Inhibition
N-acyl proline derivatives have been extensively studied as inhibitors of various enzymes, including leukotriene A4 (LTA4) hydrolase, angiotensin-converting enzyme (ACE), prolyl oligopeptidase (POP), matrix metalloproteinases (MMPs), and caspases.
Table 1: Inhibition of Leukotriene A4 (LTA4) Hydrolase by N-Mercaptoacylproline Derivatives
| Compound | Modification | IC50 (nM) | Reference |
| Captopril | - | 630,000 | [1] |
| 3f | 4-isopropylbenzylthio group at C(4) of proline | 52 | [1] |
| 3l | 4-tert-butylbenzylthio group at C(4) of proline | 31 | [1] |
| 3m | 4-cyclohexylbenzylthio group at C(4) of proline | 34 | [1] |
| SA6541 | S-(4-Dimethylamino)benzyl-l-cysteine derivative | 270 | [2] |
Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by N-Acyl Proline Derivatives
| Compound | Derivative Class | IC50 (µM) | Reference |
| Captopril | N-(3-mercapto-2-methylpropanoyl)-L-proline | - | [3] |
| N-(arylamino-carbonyl)-propanoyl-L-prolines | Proline derivatives | 250 - 3300 | [4] |
| N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) | Tetrapeptide | - | [4][5][6][7] |
Table 3: Inhibition of Prolyl Oligopeptidase (POP) by N-Acyl-pro-pyrrolidine Derivatives
| Compound | Ki (µM) | Reference |
| LC-44 | 0.175 | [8] |
| LC-45 | 0.054 | [8] |
| LC-46 | 0.513 | [8] |
| LC-50 | 0.44 | [8] |
| LC-53 | 0.158 | [8] |
| LC-55 | 0.83 | [8] |
Table 4: Inhibition of Matrix Metalloproteinases (MMPs) and Caspases by N-Acyl Derivatives
| Derivative Class | Target | IC50 | Reference |
| N-hydroxybutanamide iodoaniline derivative | MMP-2, MMP-9, MMP-14 | 1-1.5 µM | [9] |
| 1-{4-[(4-chlorobenzoyl)amino]phenyl}sulfonyl-L-proline | MMP-9 | Theoretical IC50 = 4 x 10⁵ M | [10] |
| Ac-LESD-CMK | Caspase-8 | 50 nM | [11] |
| z-LEHD-FMK | Caspase-8 | 0.70 nM | [11] |
| z-IETD-FMK | Caspase-8 | 350 nM | [11] |
| Nitrile-containing propionic acid derivatives | Caspase-1 | ≤ 1 nM | [12] |
Neuroprotective and Anti-inflammatory Effects
Several N-acyl proline derivatives have demonstrated significant neuroprotective and anti-inflammatory activities in various in vitro and in vivo models.
Table 5: Neuroprotective and Anti-inflammatory Activity of N-Acyl Proline Derivatives
| Compound/Derivative | Effect | Model | EC50/ED50 | Reference |
| Quinolylnitrone (QN6) | Neuroprotection | In vitro cerebral ischemia | EC50 = 3.97 ± 0.78 µM | [13][14] |
| HomoBisNitrone (HBNs 4-6) | Neuroprotection | In vitro ischemia | EC50 similar to N-acetyl-L-cysteine (5.16 ± 1.60 μM) | [15] |
| 2,3-disubstitued 4(3H)-quinazolinone derivatives | Analgesic | Acetic acid-induced writhing | ED50 = 12.3 - 60.3 mg/kg | [16] |
| N-methyl-(2S,4R)-trans-4-hydroxy-l-proline (NMP) | Anti-inflammatory | Carrageenan-induced paw edema | ~50% edema decrease at 3h (25, 50, 100 mg/kg) | [17] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of N-acyl proline derivatives are mediated through their interaction with specific signaling pathways. This section provides a visual representation of some of the key mechanisms.
N-acetyl-proline-glycine-proline (ac-PGP) and CXCR2 Signaling in Neuroinflammation
N-acetyl-proline-glycine-proline (ac-PGP) is a collagen breakdown product that acts as a chemoattractant for neutrophils, playing a significant role in neuroinflammation.[18] While initially thought to be a direct ligand for the chemokine receptor CXCR2, recent evidence suggests an indirect activation mechanism.[19][20][21] Ac-PGP-induced neutrophil chemotaxis is mediated through CXCR2, but it does not directly displace CXCR2 ligands.[20] The proposed mechanism involves ac-PGP triggering the release of endogenous CXCR2 ligands, such as CXCL8, from neutrophils, which then activate CXCR2 in an autocrine or paracrine manner.[19] This leads to a feed-forward loop of inflammation.
N-acetyl-l-hydroxyproline (AHYP) and Skin Barrier Function
N-acetyl-l-hydroxyproline (AHYP) has been shown to improve skin barrier function by enhancing ceramide synthesis.[22][23] It upregulates the expression of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo ceramide synthesis.[22][23] This leads to an increase in total ceramide levels, which helps to maintain the integrity of the skin's lipid barrier and reduce transepidermal water loss (TEWL).
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model for evaluating the anti-inflammatory activity of compounds.[8][22][23][24][25]
Workflow:
Procedure:
-
Animal Preparation: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compound (N-acyl proline derivative) is administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.[24]
-
Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the subplantar tissue of the hind paw to induce localized inflammation and edema.[22][25]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[23]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group that received only the vehicle.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.
Procedure:
-
Reagent Preparation: Prepare solutions of ACE from rabbit lung, the substrate hippuryl-histidyl-leucine (HHL), and the test compound (N-acyl proline derivative) in a suitable buffer.
-
Enzyme Reaction: The test compound is pre-incubated with the ACE solution. The reaction is then initiated by adding the HHL substrate.
-
Reaction Termination: After a specific incubation period, the reaction is stopped, often by the addition of an acid.
-
Quantification of Product: The amount of hippuric acid (HA) produced from the hydrolysis of HHL by ACE is quantified. This can be done by spectrophotometry after extraction with an organic solvent or by high-performance liquid chromatography (HPLC).
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to that produced in its absence. The IC50 value is then determined from a dose-response curve.
Conclusion
The studies analyzed in this guide demonstrate the significant therapeutic potential of N-acyl proline derivatives across a range of applications, including anti-inflammatory, neuroprotective, and cardiovascular indications. The quantitative data presented in the tables provide a basis for comparing the potency of different derivatives, while the detailed experimental protocols offer insights into the methodologies used to generate this data. The signaling pathway diagrams illustrate the complex mechanisms through which these compounds exert their effects. Further research, particularly head-to-head comparative studies, will be crucial for a more definitive ranking of the efficacy of these promising therapeutic agents.
References
- 1. Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of N-mercaptoacylcysteine derivatives as leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline. [jci.org]
- 7. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-acetylated Proline–Glycine–Proline induced G-protein dependent chemotaxis of neutrophils is independent of CXCL8 release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The collagen-breakdown product N-acetyl-Proline-Glycine-Proline (N-alpha-PGP) does not interact directly with human CXCR1 and CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. inotiv.com [inotiv.com]
- 23. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
